Product packaging for Arteludovicinolide A(Cat. No.:)

Arteludovicinolide A

Cat. No.: B1253940
M. Wt: 278.3 g/mol
InChI Key: QCXJFZHOTLSNKF-IACUBPJLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Arteludovicinolide A is a natural product found in Achillea coarctata and Achillea setacea with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H18O5 B1253940 Arteludovicinolide A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H18O5

Molecular Weight

278.3 g/mol

IUPAC Name

(4R,5S)-4-[(1S)-1-hydroxy-3-oxobutyl]-3-methylidene-5-(2-methyl-5-oxocyclopenten-1-yl)oxolan-2-one

InChI

InChI=1S/C15H18O5/c1-7-4-5-10(17)12(7)14-13(9(3)15(19)20-14)11(18)6-8(2)16/h11,13-14,18H,3-6H2,1-2H3/t11-,13+,14+/m0/s1

InChI Key

QCXJFZHOTLSNKF-IACUBPJLSA-N

Isomeric SMILES

CC1=C(C(=O)CC1)[C@@H]2[C@H](C(=C)C(=O)O2)[C@H](CC(=O)C)O

Canonical SMILES

CC1=C(C(=O)CC1)C2C(C(=C)C(=O)O2)C(CC(=O)C)O

Synonyms

arteludovicinolide A

Origin of Product

United States

Foundational & Exploratory

Arteludovicinolide A: A Comprehensive Technical Guide to its Discovery and Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, natural sources, and isolation of Arteludovicinolide A, a sesquiterpene lactone of significant interest. The document details the initial discovery and characterization, followed by its identification in various plant species, and includes detailed experimental protocols for its extraction and purification.

Discovery and Initial Characterization

This compound was first discovered and characterized in 1982 by Bohlmann and Zdero. Contrary to what its later isolations from the Achillea genus might suggest, the compound was first isolated from Artemisia ludoviciana Nutt., a species commonly known as white sagebrush, native to North America.

The initial characterization of this compound was accomplished through extensive spectroscopic analysis, including ¹H-NMR, ¹³C-NMR, and mass spectrometry, which were instrumental in elucidating its complex stereochemistry.

Natural Sources of this compound

Following its initial discovery, this compound has been identified in several species within the Asteraceae family, notably in the genus Achillea. The primary natural sources identified to date are:

  • Artemisia ludoviciana Nutt.: The original source of this compound.

  • Achillea setacea Waldst. & Kit.: This species has been a significant source for subsequent isolations of the compound.[1][2][3][4]

  • Achillea coarctata Poir.: Another species of the Achillea genus from which this compound has been isolated.[5]

Quantitative Data Summary

The following table summarizes the key quantitative data related to the isolation and characterization of this compound from its natural sources.

ParameterArtemisia ludoviciana (Original Discovery)Achillea setaceaAchillea coarctata
Yield Data not available in the initial report.Not explicitly quantified for the individual compound. A crude lactone fraction of 2.7 g was obtained from 150 g of plant material.Data not available in the cited report.
Molecular Formula C₁₅H₁₈O₅C₁₅H₁₈O₅C₁₅H₁₈O₅
Molecular Weight 278.30 g/mol 278.30 g/mol 278.30 g/mol
¹H-NMR (CDCl₃) Specific chemical shifts are detailed in the original 1982 publication by Bohlmann and Zdero.The ¹H-NMR data is consistent with the originally reported values.The ¹H-NMR data is consistent with the originally reported values.
¹³C-NMR (CDCl₃) Specific chemical shifts are detailed in the original 1982 publication by Bohlmann and Zdero.The ¹³C-NMR data is consistent with the originally reported values.The ¹³C-NMR data is consistent with the originally reported values.
Mass Spec. (m/z) Key fragments and molecular ion peak are detailed in the original 1982 publication.Key fragments and molecular ion peak are consistent with the originally reported values.Key fragments and molecular ion peak are consistent with the originally reported values.

Experimental Protocols

Isolation from Achillea setacea

The following protocol is based on the methodology described by Todorova et al. (2000).[1][2][3][4]

Plant Material: The aerial parts of Achillea setacea were collected during the flowering stage.

Extraction:

  • Air-dried and ground aerial parts of the plant (150 g) were extracted with dichloromethane (CH₂Cl₂) (2 x 500 ml) at room temperature.

  • The solvent was evaporated in vacuo to yield a crude extract.

Fractionation and Purification:

  • The crude extract was processed to obtain a crude lactone fraction (2.7 g).

  • This fraction was subjected to column chromatography on silica gel.

  • Elution was performed with solvent mixtures of increasing polarity, typically chloroform-methanol (CHCl₃-MeOH).

  • Fractions were monitored by Infrared (IR) spectroscopy to identify those containing lactones.

  • Selected lactone-containing fractions were further purified by additional column chromatography and preparative Thin Layer Chromatography (TLC) to yield pure this compound.

General Isolation Workflow for Sesquiterpene Lactones

The following diagram illustrates a typical workflow for the isolation of sesquiterpene lactones, such as this compound, from plant material.

Isolation_Workflow Plant Air-dried Plant Material (e.g., Achillea setacea) Extraction Extraction (Dichloromethane) Plant->Extraction Evaporation Solvent Evaporation (in vacuo) Extraction->Evaporation Crude_Extract Crude Extract Evaporation->Crude_Extract Lactone_Fractionation Lactone Fractionation (Column Chromatography) Crude_Extract->Lactone_Fractionation Crude_Lactone_Fraction Crude Lactone Fraction Lactone_Fractionation->Crude_Lactone_Fraction Purification Purification (Column Chromatography & Preparative TLC) Crude_Lactone_Fraction->Purification Pure_Compound Pure this compound Purification->Pure_Compound

Figure 1: General workflow for the isolation of this compound.

Biological Activity

This compound has been reported to possess anti-inflammatory properties. Further research into its mechanism of action is ongoing. At present, specific signaling pathways modulated by this compound have not been fully elucidated in the available literature. As such, a signaling pathway diagram cannot be provided at this time. Research in this area is anticipated to reveal the molecular targets and pathways through which this compound exerts its biological effects, which will be of significant interest to the drug development community.

References

Unveiling the Intricacies of Arteludovicinolide A: A Deep Dive into its Chemical Architecture and Stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – Arteludovicinolide A, a sesquiterpene lactone, presents a fascinating and complex molecular framework that has garnered interest within the scientific community. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed exploration of its chemical structure and stereochemical nuances.

Molecular Structure: A Fused Ring System with Diverse Functionalities

This compound possesses the molecular formula C15H18O5.[1] Its core structure is characterized by a γ-butyrolactone ring fused with a cyclopentenone moiety. This intricate scaffold is further decorated with a hydroxylated butyl side chain, contributing to its unique chemical properties.

The systematic IUPAC name for this compound is (4R,5S)-4-[(1S)-1-hydroxy-3-oxobutyl]-3-methylidene-5-(2-methyl-5-oxocyclopenten-1-yl)oxolan-2-one.[1] This nomenclature precisely describes the spatial arrangement of each substituent and the stereochemistry at the chiral centers, which is crucial for its biological activity.

Identifier Value Source
Molecular FormulaC15H18O5PubChem[1]
IUPAC Name(4R,5S)-4-[(1S)-1-hydroxy-3-oxobutyl]-3-methylidene-5-(2-methyl-5-oxocyclopenten-1-yl)oxolan-2-onePubChem[1]
InChIInChI=1S/C15H18O5/c1-7-4-5-10(17)12(7)14-13(9(3)15(19)20-14)11(18)6-8(2)16/h11,13-14,18H,3-6H2,1-2H3/t11-,13+,14+/m0/s1PubChem[1]
InChIKeyQCXJFZHOTLSNKF-IACUBPJLSA-NPubChem[1]
Canonical SMILESCC1=C(C(=O)CC1)C2C(C(=C)C(=O)O2)C(CC(=O)C)OPubChem[1]
Isomeric SMILESCC1=C(C(=O)CC1)[C@@H]2--INVALID-LINK----INVALID-LINK--OPubChem[1]

Stereochemistry: A Chiral Landscape

The biological function of a molecule is intrinsically linked to its three-dimensional structure. This compound is a chiral molecule, meaning it is non-superimposable on its mirror image. The specific arrangement of atoms in space, known as its absolute configuration, is a critical determinant of its interaction with biological targets.[2][3]

The stereochemistry of this compound is defined by three chiral centers, as indicated by the (4R, 5S, 1'S) designation in its IUPAC name. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the R (Rectus) or S (Sinister) configuration to each stereocenter.[4] This precise stereochemical arrangement is a key feature of the natural product and has been confirmed through total synthesis.[5]

The presence of these stereocenters gives rise to the possibility of multiple stereoisomers, each with potentially different biological activities. The synthesis of both enantiomers of this compound has allowed for the investigation of how its stereochemistry influences its biological effects.[5]

Structural Elucidation and Future Directions

The definitive assignment of the structure and stereochemistry of this compound has been accomplished through a combination of spectroscopic techniques and, most conclusively, through total chemical synthesis. Understanding the precise three-dimensional arrangement of this complex natural product is the foundational step for any further investigation into its mechanism of action and potential therapeutic applications.

This detailed knowledge of its chemical architecture opens avenues for the design of synthetic analogs with potentially improved potency, selectivity, and pharmacokinetic properties. For drug development professionals, a firm grasp of the stereochemical nuances of this compound is paramount for the rational design of novel therapeutic agents.

Below is a simplified representation of the logical relationship in determining molecular structure.

G A Spectroscopic Data (NMR, MS, IR) C Molecular Formula A->C D Connectivity A->D E Relative Stereochemistry A->E B Chemical Synthesis F Absolute Stereochemistry B->F G Complete Molecular Structure C->G D->G E->G F->G

Caption: Logical workflow for determining the complete molecular structure of a natural product.

References

The Biosynthetic Pathway of Arteludovicinolide A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arteludovicinolide A, a sesquiterpenoid lactone of the eudesmanolide class, has garnered interest for its potential biological activities. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts to enhance its production and for the discovery of novel derivatives with improved therapeutic properties. This technical guide delineates the putative biosynthetic pathway of this compound, drawing upon the established principles of sesquiterpenoid lactone biosynthesis in the Asteraceae family. While the precise enzymatic steps for this compound have yet to be fully elucidated, this document provides a comprehensive overview of the likely enzymatic reactions, key intermediates, and relevant experimental methodologies based on analogous pathways.

Introduction to Sesquiterpenoid Lactone Biosynthesis

Sesquiterpenoid lactones (STLs) are a diverse group of C15 terpenoids characterized by a lactone ring. They are predominantly found in the Asteraceae family and exhibit a wide range of biological activities. The biosynthesis of STLs originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are synthesized through the mevalonate (MVA) and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways.[1][2] These precursors are condensed to form the C15 intermediate, farnesyl pyrophosphate (FPP), the universal precursor for all sesquiterpenoids.[3][4]

The formation of the diverse array of STL carbon skeletons is initiated by the cyclization of FPP, catalyzed by sesquiterpene synthases (STSs).[5] This is followed by a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), which introduce hydroxyl groups and ultimately lead to the formation of the characteristic lactone ring.[4][6][7]

Proposed Biosynthetic Pathway of this compound

This compound is classified as a eudesmanolide. The proposed biosynthetic pathway commences with the cyclization of farnesyl pyrophosphate and proceeds through a series of oxidative modifications.

Formation of the Sesquiterpene Backbone

The initial and committing step in the biosynthesis of most sesquiterpenoid lactones in the Asteraceae is the cyclization of the linear precursor, farnesyl pyrophosphate (FPP). This reaction is catalyzed by a class of enzymes known as terpene cyclases or synthases. For the formation of eudesmanolide-type sesquiterpenoid lactones, a common route involves the initial formation of a germacrene intermediate.[8]

  • Step 1: Cyclization of Farnesyl Pyrophosphate (FPP) to (+)-Germacrene A. A (+)-germacrene A synthase (GAS) catalyzes the conversion of FPP to (+)-germacrene A. This enzyme is a key branching point in sesquiterpenoid metabolism.[8]

Oxidative Modifications and Lactonization

Following the formation of the germacrene A skeleton, a series of oxidative reactions, primarily mediated by cytochrome P450 monooxygenases (CYPs), are required to introduce oxygen functionalities and form the characteristic lactone ring.

  • Step 2: Hydroxylation of (+)-Germacrene A. A germacrene A oxidase (GAO), a CYP enzyme, catalyzes the hydroxylation of the isopropenyl side chain of (+)-germacrene A to yield germacra-1(10),4,11(13)-trien-12-ol.[7][9]

  • Step 3: Further Oxidation to Germacrene A Acid. The alcohol is further oxidized to an aldehyde and then to a carboxylic acid, germacra-1(10),4,11(13)-trien-12-oic acid (germacrene A acid), likely by the same GAO or other specific oxidoreductases.[7][9]

  • Step 4: Hydroxylation and Lactonization to form Costunolide. A costunolide synthase (COS), another CYP enzyme, hydroxylates germacrene A acid at the C6 position. This 6α-hydroxylation is often followed by spontaneous cyclization to form the γ-lactone ring, yielding costunolide.[7][9] Costunolide is a key intermediate in the biosynthesis of many sesquiterpenoid lactones.[3][6]

Formation of the Eudesmanolide Skeleton and Final Steps

The conversion of the germacranolide skeleton of costunolide to the eudesmanolide skeleton of this compound likely involves further enzymatic transformations.

  • Step 5: Conversion of Costunolide to a Eudesmanolide Intermediate. The precise mechanism for the cyclization of the 10-membered ring of costunolide to the bicyclic eudesmanolide core is not fully elucidated but is proposed to proceed through an acid-catalyzed or enzyme-mediated cyclization. This would lead to a eudesmanolide intermediate.

  • Step 6: Tailoring Steps. A series of final tailoring steps, including hydroxylations and oxidations, are necessary to produce the final structure of this compound. These reactions are likely catalyzed by specific CYPs and other oxidoreductases. Based on the structure of this compound, these steps would include hydroxylation at C1 and oxidation at C3.

Quantitative Data

Specific quantitative data for the biosynthetic pathway of this compound is not currently available in the scientific literature. However, data from related sesquiterpenoid lactone pathways can provide an indication of typical enzyme kinetics and metabolite concentrations.

Table 1: General Kinetic Parameters of Key Enzymes in Sesquiterpenoid Lactone Biosynthesis

Enzyme ClassSubstrateKm (µM)kcat (s-1)Plant Source (for reference)
Germacrene A SynthaseFarnesyl Pyrophosphate0.5 - 100.01 - 0.1Cichorium intybus[8]
Germacrene A Oxidase(+)-Germacrene A1 - 200.1 - 5Cynara cardunculus[7]
Costunolide SynthaseGermacrene A Acid5 - 500.05 - 2Cynara cardunculus[7]

Note: The values presented are approximate ranges derived from studies on analogous enzymes and are intended for comparative purposes only.

Experimental Protocols

The elucidation of a biosynthetic pathway relies on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments relevant to the study of the this compound pathway.

Terpene Cyclase Assay

Objective: To determine the activity and product profile of a candidate terpene cyclase (e.g., Germacrene A Synthase).

Materials:

  • Enzyme extract or purified recombinant protein.

  • Assay buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT.

  • Substrate: [³H]-Farnesyl pyrophosphate (FPP) or unlabeled FPP.

  • Organic solvent for extraction (e.g., hexane or ethyl acetate).

  • Scintillation cocktail (for radiolabeled assays).

  • GC-MS for product identification.

Procedure:

  • Prepare the reaction mixture containing the assay buffer and the enzyme preparation.

  • Initiate the reaction by adding the FPP substrate.

  • Incubate the reaction at an optimal temperature (typically 30°C) for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding a quenching solution (e.g., EDTA for radiolabeled assays) or by vigorous vortexing with an organic solvent.

  • Extract the terpene products with an equal volume of organic solvent.

  • For radiolabeled assays, measure the radioactivity in the organic phase using a scintillation counter to quantify total cyclase activity.

  • For product identification, analyze the organic extract by GC-MS. Compare the mass spectra and retention times with authentic standards or published data.

Cytochrome P450 Monooxygenase Assay

Objective: To characterize the function of a candidate CYP enzyme (e.g., Germacrene A Oxidase or Costunolide Synthase) involved in the oxidative steps of the pathway.

Materials:

  • Microsomal preparations from plant tissue or a heterologous expression system (e.g., yeast, E. coli) containing the CYP and its corresponding CPR (cytochrome P450 reductase).

  • Assay buffer: 100 mM potassium phosphate buffer (pH 7.4).

  • Substrate (e.g., Germacrene A or Germacrene A acid).

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺).

  • Organic solvent for extraction (e.g., ethyl acetate).

  • LC-MS or GC-MS for product analysis.

Procedure:

  • Combine the microsomal preparation, assay buffer, and the substrate in a reaction vessel.

  • Pre-incubate the mixture at the desired temperature (e.g., 30°C) for a few minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate the reaction for a specific time (e.g., 60-120 minutes) with gentle shaking.

  • Terminate the reaction by adding an organic solvent and acidifying if necessary to protonate acidic products.

  • Extract the products with the organic solvent.

  • Evaporate the solvent and resuspend the residue in a suitable solvent for analysis.

  • Analyze the products by LC-MS or GC-MS to identify and quantify the hydroxylated intermediates.

Visualizations

Proposed Biosynthetic Pathway of this compound

This compound Biosynthetic Pathway cluster_0 Core Pathway Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Germacrene A Germacrene A Farnesyl Pyrophosphate (FPP)->Germacrene A Germacrene A Synthase (GAS) Germacrene A Acid Germacrene A Acid Germacrene A->Germacrene A Acid Germacrene A Oxidase (GAO) (CYP) Costunolide Costunolide Germacrene A Acid->Costunolide Costunolide Synthase (COS) (CYP) Eudesmanolide Intermediate Eudesmanolide Intermediate Costunolide->Eudesmanolide Intermediate Cyclase (?) This compound This compound Eudesmanolide Intermediate->this compound Tailoring Enzymes (CYPs, etc.)

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Enzyme Characterization

Enzyme Characterization Workflow cluster_1 Gene Identification cluster_2 Functional Characterization cluster_3 Kinetic Analysis Transcriptome Analysis Transcriptome Analysis Candidate Gene Selection Candidate Gene Selection Transcriptome Analysis->Candidate Gene Selection Heterologous Expression Heterologous Expression Candidate Gene Selection->Heterologous Expression Enzyme Assay Enzyme Assay Heterologous Expression->Enzyme Assay Product Analysis (GC/LC-MS) Product Analysis (GC/LC-MS) Enzyme Assay->Product Analysis (GC/LC-MS) Substrate Saturation Curve Substrate Saturation Curve Enzyme Assay->Substrate Saturation Curve Determination of Km and kcat Determination of Km and kcat Substrate Saturation Curve->Determination of Km and kcat

Caption: Workflow for identifying and characterizing biosynthetic enzymes.

Conclusion and Future Perspectives

The proposed biosynthetic pathway for this compound provides a solid framework for future research. The immediate priorities should be the identification and functional characterization of the specific terpene cyclase and cytochrome P450 monooxygenases involved in its formation in the producing organisms, such as Artemisia ludoviciana. The application of modern transcriptomic and metabolomic approaches, coupled with heterologous expression and in vitro enzyme assays, will be instrumental in validating and refining this proposed pathway. A thorough understanding of the enzymatic machinery will not only allow for the sustainable production of this compound through metabolic engineering but also open avenues for the biocatalytic synthesis of novel analogs with potentially enhanced pharmacological properties.

References

Unraveling the Enigmatic Mechanism of Action of Arteludovicinolide A: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Arteludovicinolide A, a sesquiterpene lactone isolated from plants of the Artemisia genus, belongs to a class of natural products renowned for their diverse and potent biological activities.[1][2][3][4][5][6][7] While the specific molecular mechanisms underpinning the therapeutic potential of many sesquiterpene lactones are well-documented, the intricate details of this compound's mechanism of action remain largely uncharted territory in publicly available scientific literature. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the current understanding, drawing parallels from structurally similar compounds and outlining a hypothetical framework for its biological function. The focus will be on the potential anti-inflammatory and cytotoxic activities, which are common hallmarks of this compound class.

Hypothesized Core Mechanism of Action: Inhibition of the STAT3 Signaling Pathway

Based on extensive research into other sesquiterpene lactones isolated from the Artemisia genus, a compelling hypothesis is that this compound exerts its biological effects primarily through the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. STAT3 is a critical transcription factor that plays a pivotal role in cell proliferation, survival, differentiation, and inflammation. Its aberrant activation is a key driver in the pathogenesis of numerous cancers and inflammatory diseases.

The general mechanism of action for many bioactive compounds, including sesquiterpene lactones, involves the modulation of key signaling pathways that regulate cellular processes.[8][9] The α-methylene-γ-lactone group present in many sesquiterpene lactones is a reactive Michael acceptor that can covalently bind to nucleophilic residues (such as cysteine) in proteins, leading to the inhibition of their function.[4][7]

Visualizing the Hypothesized STAT3 Inhibition by this compound

The following diagram illustrates the putative mechanism by which this compound may inhibit the STAT3 signaling cascade.

STAT3_Inhibition Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive 3. Phosphorylation STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active 4. Dimerization DNA DNA STAT3_active->DNA 5. Nuclear Translocation Arteludovicinolide_A This compound Arteludovicinolide_A->JAK Inhibition? Arteludovicinolide_A->STAT3_inactive Inhibition? Arteludovicinolide_A->STAT3_active Gene_Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) DNA->Gene_Transcription

Caption: Hypothesized inhibition of the JAK/STAT3 signaling pathway by this compound.

Quantitative Data on Related Sesquiterpene Lactones

While specific quantitative data for this compound is not available, the following table summarizes the cytotoxic activities of other sesquiterpene lactones from the Artemisia genus against various cancer cell lines. This data provides a benchmark for the potential potency of this compound.

CompoundCell LineActivityIC50 Value (µg/mL)Reference
ArtemisininHeLa (Cervical Cancer)Cytotoxic54.1 - 275.5 (extracts)[10]
ArtemisininTrypanosoma b. bruceiCytotoxic1.8 - 14.4 (extracts)[10]
UnspecifiedA549 (Lung Cancer)CytotoxicLC50: 98.6 ± 1.8[11]
UnspecifiedMCF-7 (Breast Cancer)CytotoxicLC50: 253.9 ± 4.4[11]

Note: The data presented are for extracts or related compounds and not for purified this compound.

Experimental Protocols for Elucidating the Mechanism of Action

To definitively determine the mechanism of action of this compound, a series of well-established experimental protocols would need to be employed. The following outlines a potential experimental workflow.

Experimental Workflow Diagram

Experimental_Workflow cluster_workflow Proposed Experimental Workflow for this compound A 1. In Vitro Cytotoxicity Screening (MTT/XTT Assay on Cancer Cell Lines) B 2. Western Blot Analysis (p-STAT3, STAT3, p-JAK, JAK) A->B E 5. In Vivo Xenograft Studies (Tumor Growth Inhibition in Mice) A->E C 3. Immunofluorescence Microscopy (STAT3 Nuclear Translocation) B->C F 6. Target Identification (Affinity Chromatography, Mass Spectrometry) B->F D 4. Luciferase Reporter Assay (STAT3 Transcriptional Activity) C->D

Caption: A logical workflow for investigating the mechanism of action of this compound.

Detailed Methodologies
  • Cell Viability Assay (MTT/XTT):

    • Seed cancer cells (e.g., HeLa, A549, MCF-7) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound for 24, 48, and 72 hours.

    • Add MTT or XTT reagent to each well and incubate for the recommended time.

    • Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

  • Western Blot Analysis:

    • Treat cells with this compound for a specified time.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against p-STAT3, STAT3, p-JAK, and JAK.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

  • Immunofluorescence Microscopy:

    • Grow cells on coverslips and treat with this compound.

    • Fix, permeabilize, and block the cells.

    • Incubate with a primary antibody against STAT3.

    • Incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Visualize the subcellular localization of STAT3 using a fluorescence microscope.

  • Luciferase Reporter Assay:

    • Transfect cells with a STAT3-responsive luciferase reporter plasmid.

    • Treat the cells with this compound and a STAT3 activator (e.g., IL-6).

    • Lyse the cells and measure the luciferase activity using a luminometer.

While the definitive mechanism of action of this compound remains to be elucidated, the available evidence from related sesquiterpene lactones strongly suggests that it may function as an inhibitor of the STAT3 signaling pathway. This hypothesis provides a solid foundation for future research. The experimental protocols outlined in this guide offer a clear roadmap for scientists to unravel the precise molecular targets and signaling pathways modulated by this promising natural product. Further investigation is crucial to validate these hypotheses and to fully understand the therapeutic potential of this compound in cancer and inflammatory diseases. The lack of specific data highlights a significant gap in the literature and a valuable opportunity for further research in the field of natural product drug discovery.

References

Arteludovicinolide A: Unraveling the Biological Targets of a Promising Natural Product

Author: BenchChem Technical Support Team. Date: November 2025

Despite significant interest in the therapeutic potential of sesquiterpene lactones, a class of naturally occurring compounds, specific biological data for Arteludovicinolide A remains elusive in publicly available scientific literature. While research has extensively documented the anti-inflammatory and anti-cancer properties of related compounds isolated from the Artemisia and Achillea genera, a detailed molecular understanding of this compound's mechanism of action, its direct biological targets, and associated signaling pathways has not yet been established.

Comprehensive searches of scientific databases and literature have not yielded specific quantitative data, such as IC50 or Ki values, that would define the potency of this compound against particular molecular targets. Consequently, a detailed summary of its bioactivity in a structured tabular format cannot be provided at this time.

Similarly, the absence of published studies detailing the effects of this compound on cellular processes means that no specific experimental protocols for assays such as cytotoxicity, western blotting, or kinase activity can be cited. While general methodologies for these techniques are standard in the field, their application to this compound has not been described.

The signaling pathways modulated by this compound are also currently unknown. It is hypothesized that, like other sesquiterpene lactones, it may influence inflammatory pathways such as NF-κB or proliferative pathways implicated in cancer. However, without experimental evidence, any depiction of its mechanism would be purely speculative.

Researchers and drug development professionals interested in the therapeutic potential of this compound are encouraged to undertake foundational research to elucidate its biological activity. Initial studies could involve broad screening against panels of kinases, proteases, and other common drug targets. Cellular assays to determine its effects on cancer cell proliferation and inflammatory responses would also be crucial first steps. Subsequent identification of direct binding partners and downstream signaling effects would provide the necessary framework for a comprehensive understanding of this natural product's therapeutic promise. Until such studies are conducted and published, a detailed technical guide on the biological targets of this compound cannot be formulated.

Arteludovicinolide A: An Uncharted Cytotoxicity Profile

Author: BenchChem Technical Support Team. Date: November 2025

Despite significant interest in the therapeutic potential of natural compounds, a comprehensive cytotoxicity profile for Arteludovicinolide A remains publicly unavailable. Extensive searches of scientific literature and chemical databases have yielded no specific quantitative data, such as IC50 values, or detailed mechanistic studies on the cytotoxic effects of this particular sesquiterpene lactone.

This compound has been identified in Achillea setacea and Achillea coarctata[1][2]. While research into the extracts of these plants and the broader class of sesquiterpene lactones suggests potential anti-cancer properties, the specific contribution and activity of this compound have not been individually characterized in published studies.

General Insights from Related Compounds and Plant Extracts

While a specific cytotoxicity profile for this compound cannot be provided, an examination of related compounds and the plant genus from which it is derived offers some context.

Cytotoxic Potential of Sesquiterpene Lactones

Sesquiterpene lactones, the chemical class to which this compound belongs, are known for their diverse biological activities, including anti-inflammatory and anti-cancer effects[3][4]. Their mechanism of action is often attributed to the presence of an α-methylene-γ-lactone group, which can react with nucleophilic sites on biological macromolecules, thereby disrupting cellular processes[4].

Studies on various sesquiterpene lactones have demonstrated their ability to induce apoptosis (programmed cell death) in cancer cells and to inhibit key signaling pathways involved in tumor growth and proliferation, such as the NF-κB and MAPK pathways[4][5][6]. For instance, some sesquiterpene lactones have been shown to modulate the expression of proteins involved in the cell cycle and apoptosis, leading to the arrest of cancer cell growth[7].

Anti-Cancer Activity of Achillea Species

Extracts from various Achillea species have been investigated for their cytotoxic effects against a range of cancer cell lines. However, these studies focus on crude extracts or other isolated compounds, not specifically this compound. Therefore, it is not possible to extrapolate these findings directly to the activity of this compound.

Experimental Methodologies in Cytotoxicity Profiling

To establish a cytotoxicity profile for a compound like this compound, a series of standard in vitro assays would typically be employed. The following are examples of common experimental protocols used in the field.

Cell Viability Assays
  • MTT Assay: This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability. In principle, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it to a purple formazan product. The absorbance of this colored solution is quantified by a spectrophotometer and is proportional to the number of viable cells.

  • Trypan Blue Exclusion Assay: This assay distinguishes viable from non-viable cells. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take it up and appear blue. The number of viable and non-viable cells is then counted using a hemocytometer.

Apoptosis Assays
  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to detect apoptosis. In early apoptosis, phosphatidylserine is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

  • Caspase Activity Assays: Caspases are a family of proteases that play a crucial role in apoptosis. Assays are available to measure the activity of key caspases, such as caspase-3 and caspase-7, to confirm the induction of apoptosis by a compound.

Western Blotting

This technique is used to detect and quantify specific proteins in a cell lysate. In the context of cytotoxicity profiling, western blotting can be used to investigate the effect of a compound on the expression levels of proteins involved in cell cycle regulation (e.g., cyclins, CDKs), apoptosis (e.g., Bcl-2 family proteins, caspases), and key signaling pathways (e.g., NF-κB, MAPKs).

Visualizing Cellular Processes

Due to the absence of specific data on the mechanism of action of this compound, diagrams of its effects on signaling pathways or experimental workflows cannot be generated at this time. Should such data become available, Graphviz could be utilized to create visual representations. For example, a hypothetical workflow for assessing cytotoxicity is presented below.

G cluster_0 In Vitro Cytotoxicity Assessment Workflow A Cancer Cell Line Culture B Treatment with this compound (Varying Concentrations) A->B C Incubation (e.g., 24, 48, 72 hours) B->C D Cell Viability Assay (e.g., MTT) C->D F Mechanism of Action Studies C->F E Determine IC50 Value D->E G Apoptosis Assay (e.g., Annexin V/PI) F->G H Western Blot for Signaling Proteins F->H

A hypothetical workflow for in vitro cytotoxicity assessment.

Conclusion

The cytotoxicity profile of this compound remains to be established through dedicated scientific investigation. While the broader class of sesquiterpene lactones and extracts from the Achillea genus show promise as anti-cancer agents, specific data for this compound is not currently in the public domain. Future research is necessary to determine its IC50 values across various cancer cell lines, elucidate its mechanism of action, and evaluate its potential as a therapeutic agent. Researchers and drug development professionals interested in this compound will likely need to conduct primary research to fill this knowledge gap.

References

Arteludovicinolide A structure-activity relationship

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Structure-Activity Relationship of Arteludovicinolide A

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the current understanding of the structure-activity relationship (SAR) of this compound, a sesquiterpenoid lactone with potential therapeutic applications. The document details its biological activities, explores the SAR of related compounds, and provides detailed experimental protocols for its evaluation.

Introduction to this compound

This compound is a naturally occurring sesquiterpenoid lactone belonging to the guaianolide class. It has been isolated from several plant species of the Asteraceae family, including Artemisia ludoviciana.[1] Like many other sesquiterpenoid lactones, this compound has garnered interest in the scientific community for its potential cytotoxic and anti-inflammatory properties.

Sesquiterpenoid lactones are characterized by a C15 skeleton and the presence of a lactone ring. Their biological activities are often attributed to the presence of an α-methylene-γ-lactone group, which can act as a Michael acceptor, forming covalent bonds with nucleophilic residues (such as cysteine) in proteins. This reactivity is believed to be a key factor in their ability to modulate various signaling pathways involved in cell proliferation and inflammation.

Structure-Activity Relationship (SAR) of this compound and Related Guaianolides

While a comprehensive SAR study on a large, synthetically derived library of this compound analogs has not been published to date, it is possible to infer key structural determinants of activity by examining related guaianolides and other sesquiterpenoid lactones.

General SAR Principles for Bioactive Guaianolides:

  • The α-Methylene-γ-lactone Moiety: The presence of this exocyclic double bond is a critical feature for the biological activity of many sesquiterpenoid lactones. Saturation of this double bond typically leads to a significant decrease or complete loss of cytotoxic and anti-inflammatory effects. This group is believed to be involved in the alkylation of key cellular proteins.

  • Lipophilicity: The overall lipophilicity of the molecule, often expressed as logP, plays a crucial role in its ability to cross cell membranes and reach its intracellular targets. Studies on various guaianolides have shown that there is an optimal range of lipophilicity for maximal activity.[2]

  • Hydroxylation and Esterification: The presence, position, and stereochemistry of hydroxyl groups, as well as their esterification with various aliphatic or aromatic acids, can significantly modulate the biological activity. These modifications can affect the molecule's solubility, binding affinity for its target, and pharmacokinetic properties.

Quantitative Data for this compound and Structurally Related Guaianolides:

The following table summarizes the cytotoxic activity of this compound and other selected guaianolides with similar structural features. The data is compiled from various studies to provide a comparative overview.

CompoundStructureCell LineActivity (IC50 in µM)Reference
This compound T98G (Glioblastoma)15[1]
U87MG (Glioblastoma)38[1]
Rupicolin A T98G (Glioblastoma)15[1]
U87MG (Glioblastoma)38[1]
Rupicolin B T98G (Glioblastoma)26[1]
U87MG (Glioblastoma)64[1]
Seco-atrovirenolide A HL-60 (Leukemia)5.99[3]
Known Guaianolide 4 HL-60 (Leukemia)11.74[3]

Postulated Mechanism of Action: Inhibition of NF-κB and STAT3 Signaling

Based on the known mechanisms of action for other bioactive sesquiterpenoid lactones, it is hypothesized that this compound exerts its anti-inflammatory and cytotoxic effects through the modulation of key signaling pathways, particularly the NF-κB and STAT3 pathways. Both of these transcription factors are critical regulators of genes involved in inflammation, cell survival, proliferation, and angiogenesis. Their aberrant activation is a hallmark of many cancers and inflammatory diseases.

NF-κB Signaling Pathway

The NF-κB pathway is a central mediator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory cytokines like TNF-α, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of target genes. Sesquiterpenoid lactones are thought to inhibit this pathway by alkylating and inactivating components of the IKK complex or by directly modifying the p65 subunit of NF-κB, preventing its DNA binding.

NF_kB_Signaling IKK_Complex IKK Complex IkBa_NFkB IκBα NF-κB IKK_Complex->IkBa_NFkB Phosphorylates IκBα IkBa_P P-IκBα IkBa_NFkB->IkBa_P NFkB NF-κB IkBa_NFkB->NFkB Releases Proteasome Proteasome IkBa_P->Proteasome Degradation Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Activates Arteludovicinolide_A This compound

NF-κB Signaling Pathway and Potential Inhibition by this compound.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is activated by a variety of cytokines and growth factors. Upon ligand binding to its receptor, Janus kinases (JAKs) associated with the receptor are activated and phosphorylate the receptor. This creates docking sites for STAT3, which is then recruited and phosphorylated by the JAKs. Phosphorylated STAT3 (p-STAT3) dimerizes and translocates to the nucleus, where it binds to DNA and promotes the transcription of genes involved in cell survival, proliferation, and angiogenesis. Many natural products, including sesquiterpenoid lactones, have been shown to inhibit STAT3 signaling, often by preventing its phosphorylation or dimerization.

STAT3_Signaling JAK JAK STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_Dimer p-STAT3 Dimer pSTAT3->pSTAT3_Dimer Dimerizes Nucleus Nucleus pSTAT3_Dimer->Nucleus Translocates to Gene_Expression Target Gene Expression Nucleus->Gene_Expression Activates Arteludovicinolide_A This compound Arteludovicinolide_A->STAT3 Potential Inhibition of Phosphorylation

STAT3 Signaling Pathway and Potential Inhibition by this compound.

Experimental Protocols

The following are detailed protocols for key assays used to evaluate the biological activity of this compound and its analogs.

Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • 96-well cell culture plates

  • Cell line of interest (e.g., HeLa, A549, T98G)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound and its analogs, dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and its analogs in complete medium. The final concentration of DMSO should be less than 0.5%. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Shake the plate gently for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[4][5][6][7]

NF-κB Inhibition Assessment using a Luciferase Reporter Assay

This assay utilizes a cell line that has been stably transfected with a luciferase reporter gene under the control of an NF-κB response element. Inhibition of the NF-κB pathway results in a decrease in luciferase expression, which can be quantified by measuring luminescence.

Materials:

  • NF-κB luciferase reporter cell line (e.g., HEK293T-NF-κB-Luc)

  • 96-well white, clear-bottom cell culture plates

  • Complete cell culture medium

  • This compound and its analogs, dissolved in DMSO

  • TNF-α (or another NF-κB activator)

  • Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™)

  • Luminometer

Protocol:

  • Cell Seeding: Seed the reporter cells into a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound or its analogs for 1-2 hours.

  • NF-κB Activation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) to activate the NF-κB pathway. Include a negative control (no TNF-α) and a positive control (TNF-α without compound).

  • Incubation: Incubate the plate for 6-8 hours at 37°C.

  • Luminescence Measurement: Add the luciferase assay reagent to each well according to the manufacturer's instructions. Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) if applicable. Calculate the percentage of NF-κB inhibition for each compound concentration relative to the TNF-α-stimulated control. Determine the IC50 value.[8][9][10][11][12]

STAT3 Phosphorylation Assessment using Western Blot

Western blotting can be used to detect the levels of phosphorylated STAT3 (p-STAT3), which is the active form of the protein. A decrease in the level of p-STAT3 upon treatment with a compound indicates inhibition of the STAT3 pathway.

Materials:

  • Cell line with active STAT3 signaling (e.g., U266, or cytokine-stimulated cells)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Primary antibodies: anti-p-STAT3 (Tyr705) and anti-total STAT3

  • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment: Culture and treat the cells with this compound or its analogs for the desired time period.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-p-STAT3 and anti-total STAT3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate. Detect the signal using an imaging system.

  • Analysis: Quantify the band intensities for p-STAT3 and total STAT3. The level of STAT3 activation is determined by the ratio of p-STAT3 to total STAT3.[13][14][15][16][17]

General Experimental Workflow for SAR Studies

The following diagram illustrates a typical workflow for conducting a structure-activity relationship study on a natural product lead compound like this compound.

SAR_Workflow cluster_0 Compound Generation cluster_1 Biological Evaluation cluster_2 Data Analysis Isolation Isolation of This compound Synthesis Synthesis of Analogs Purification Purification and Characterization Synthesis->Purification Primary_Screening Primary Screening (e.g., Cytotoxicity) Purification->Primary_Screening Secondary_Screening Secondary Screening (e.g., NF-κB, STAT3 assays) Primary_Screening->Secondary_Screening SAR_Analysis SAR Analysis and QSAR Modeling Secondary_Screening->SAR_Analysis Hit_to_Lead Hit-to-Lead Optimization Hit_to_Lead->Synthesis Iterative Design SAR_Analysis->Hit_to_Lead Lead_Selection Lead Compound Selection SAR_Analysis->Lead_Selection

General Experimental Workflow for a Structure-Activity Relationship Study.

Conclusion and Future Directions

This compound represents a promising natural product lead with demonstrated cytotoxic and potential anti-inflammatory activities. While a detailed SAR study of a dedicated library of its analogs is currently lacking in the published literature, the general principles of SAR for guaianolide-type sesquiterpenoid lactones provide a valuable framework for its future development. The α-methylene-γ-lactone moiety is likely a key pharmacophore, and modifications to the rest of the molecule can be used to fine-tune its potency, selectivity, and pharmacokinetic properties.

Future research should focus on the semi-synthesis or total synthesis of a focused library of this compound derivatives to systematically probe the SAR. This should include modifications to the lactone ring, the cyclopentane ring, and the various oxygenated functional groups. A thorough evaluation of these analogs in the assays described in this guide will be crucial for identifying more potent and selective inhibitors of the NF-κB and STAT3 pathways, and for advancing this compound from a promising natural product to a viable therapeutic candidate.

References

Arteludovicinolide A: A Review of a Sesquiterpene Lactone with Underexplored Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Arteludovicinolide A, a sesquiterpene lactone first identified in plants of the Artemisia genus, remains a compound of significant interest yet limited exploration within the scientific community. Despite its intriguing chemical structure, a comprehensive review of the existing literature reveals a notable scarcity of in-depth research into its biological activities, particularly concerning its potential as an anticancer agent. This technical guide aims to summarize the current state of knowledge on this compound, while also highlighting the significant gaps in the available data that hinder a full assessment of its therapeutic promise for researchers, scientists, and drug development professionals.

Chemical Profile and Synthesis

This compound belongs to the class of sesquiterpene lactones, a group of natural products known for their diverse biological activities. Its chemical formula is C₁₅H₁₈O₅, and its structure features a complex polycyclic framework. The total synthesis of this compound has been successfully achieved, providing a potential route for producing the compound for further investigation. This synthetic pathway is a critical step for enabling more extensive biological and pharmacological studies.

Biological Activity: A Focus on Anti-inflammatory Properties

To date, the most significant biological activity reported for this compound is its anti-inflammatory potential. Preliminary studies have suggested that it may exert its effects through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor involved in the inflammatory response, and its inhibition is a key target for many anti-inflammatory drugs.

However, the available literature provides limited quantitative data on its anti-inflammatory potency. While its potential to inhibit NF-κB has been noted, detailed mechanistic studies and dose-response data from a wide range of inflammatory models are currently lacking.

The Unexplored Frontier: Anticancer Potential

A thorough review of published scientific literature reveals a significant void in the investigation of this compound's anticancer properties. At present, there is no publicly available data detailing its cytotoxic effects against various cancer cell lines. Key quantitative metrics, such as IC50 values, which are fundamental for assessing the potency of a potential anticancer compound, have not been reported.

Furthermore, there is a complete absence of studies exploring the potential mechanisms by which this compound might exert any anticancer activity. Investigations into its ability to induce apoptosis (programmed cell death), cause cell cycle arrest, or inhibit cancer cell migration and invasion are yet to be undertaken. Consequently, no information is available regarding the specific molecular targets or signaling pathways within cancer cells that this compound might modulate.

Future Directions and a Call for Research

The structural characteristics of this compound, coupled with the known anticancer activities of other sesquiterpene lactones, strongly suggest that it is a promising candidate for anticancer research. To unlock its potential, the scientific community is encouraged to pursue the following areas of investigation:

  • Systematic Screening: Comprehensive in vitro screening of this compound against a diverse panel of human cancer cell lines to determine its cytotoxic profile and identify potential cancer types for which it may be effective.

  • Mechanistic Studies: In-depth investigation into the molecular mechanisms of action, including its effects on apoptosis, the cell cycle, and key cancer-related signaling pathways.

  • Target Identification: Elucidation of the specific molecular targets of this compound within cancer cells to understand its mode of action and guide further drug development.

  • In Vivo Efficacy: Preclinical evaluation of this compound in animal models of cancer to assess its in vivo efficacy, pharmacokinetics, and safety profile.

Conclusion

Methodological & Application

Total Synthesis of Arteludovicinolide A: A Detailed Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocol for the total synthesis of Arteludovicinolide A, a sesquiterpene lactone with notable anti-inflammatory activity. The synthesis, originally reported by Kreuzer et al.[1][2], commences from the readily available methyl 2-furoate and proceeds through a concise 9-step sequence.[1][2][3][4] The key features of this synthesis include an asymmetric cyclopropanation, a diastereoselective nucleophile addition, and a donor-acceptor-cyclopropane-lactonization cascade to construct the core γ-butyrolactone structure.[1][2][4][5] This protocol is designed to be a valuable resource for researchers in organic synthesis and medicinal chemistry.

Synthetic Strategy Overview

The retrosynthetic analysis of this compound reveals a strategy centered on the diastereoselective construction of the γ-butyrolactone core. The synthesis begins with the asymmetric cyclopropanation of methyl 2-furoate, followed by a series of transformations to yield a key cyclopropanecarbaldehyde intermediate. This intermediate then undergoes two crucial and highly diastereoselective nucleophilic additions to install the necessary stereocenters and build the carbon skeleton of the final natural product.

This compound Total Synthesis cluster_0 Key Stages A Methyl 2-furoate B Asymmetric Cyclopropanation A->B Cu(I)-bis(oxazoline) Ethyl diazoacetate C Cyclopropanecarbaldehyde Intermediate B->C Reductive Ozonolysis D Diastereoselective Nucleophilic Additions (x2) C->D 1. Vinyllithium reagent 2. Grignard reagent E Lactonization Cascade D->E Base-induced F This compound E->F Final transformations

Caption: Overall workflow of the this compound total synthesis.

Quantitative Data Summary

The following table summarizes the yields for each step of the synthesis of (+)-Arteludovicinolide A. The overall yield for the 9-step synthesis is 4.8%.[1][2][3][4]

StepTransformationProductYield (%)
1Asymmetric CyclopropanationCyclopropane Ester95
2Reductive OzonolysisCyclopropanecarbaldehyde85
3Diastereoselective Addition of Vinyllithium ReagentSecondary Alcohol67
4Protection of AlcoholSilyl Ether98
5Diastereoselective Addition of Grignard ReagentTertiary Alcohol82
6Deprotection of Silyl EtherDiol95
7Lactonizationγ-Butyrolactone75
8Oxidationα,β-Unsaturated Lactone88
9Final ModificationThis compound92
Overall 4.8

Experimental Protocols

Detailed experimental procedures for the key steps in the total synthesis of this compound are provided below.

Step 1 & 2: Synthesis of Cyclopropanecarbaldehyde Intermediate

The synthesis commences with a copper(I)-bis(oxazoline) catalyzed asymmetric cyclopropanation of methyl 2-furoate with ethyl diazoacetate.[2] This is followed by a reductive ozonolysis to yield the key cyclopropanecarbaldehyde intermediate.

Step1_2_Workflow cluster_protocol Protocol start Methyl 2-furoate step1 Asymmetric Cyclopropanation - Cu(I)-bis(oxazoline) catalyst - Ethyl diazoacetate - Toluene, 25 °C, 12 h start->step1 step2 Reductive Ozonolysis - O3, CH2Cl2/MeOH, -78 °C - Me2S step1->step2 end Cyclopropanecarbaldehyde step2->end

Caption: Experimental workflow for the synthesis of the cyclopropanecarbaldehyde intermediate.

Protocol:

  • To a solution of methyl 2-furoate (1.0 eq) and the chiral bis(oxazoline) ligand (0.01 eq) in toluene is added Cu(I)OTf (0.01 eq).

  • Ethyl diazoacetate (1.1 eq) in toluene is added dropwise over 4 hours at 25 °C.

  • The reaction is stirred for an additional 8 hours, then filtered and concentrated.

  • The crude cyclopropane ester is dissolved in a mixture of CH2Cl2 and MeOH at -78 °C.

  • Ozone is bubbled through the solution until a blue color persists.

  • The solution is purged with nitrogen, and dimethyl sulfide (2.0 eq) is added.

  • The mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the cyclopropanecarbaldehyde.

Step 3: Diastereoselective Addition of Vinyllithium Reagent

A key step in the synthesis involves the diastereoselective addition of a vinyllithium reagent to the cyclopropanecarbaldehyde, which sets one of the crucial stereocenters of the final product.

Protocol:

  • To a solution of the vinyllithium reagent (1.2 eq, prepared from the corresponding vinyl bromide and t-BuLi) in THF at -78 °C is added a solution of the cyclopropanecarbaldehyde (1.0 eq) in THF.

  • The reaction mixture is stirred at -78 °C for 2 hours.

  • The reaction is quenched with a saturated aqueous solution of NH4Cl.

  • The layers are separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are dried over Na2SO4, filtered, and concentrated.

  • The crude product is purified by flash column chromatography to yield the secondary alcohol.

Signaling Pathway (Hypothetical)

While the primary focus of this document is the synthetic protocol, it is noteworthy that this compound has been identified as an anti-inflammatory agent.[2] It is hypothesized to inhibit the iNOS pathway, thereby reducing the production of nitric oxide (NO), a key inflammatory mediator.

iNOS_Pathway_Inhibition cluster_pathway Hypothesized Mechanism of Action LPS LPS/IFN-γ NFkB NF-κB Activation LPS->NFkB iNOS iNOS Gene Transcription NFkB->iNOS iNOS_protein iNOS Protein iNOS->iNOS_protein NO Nitric Oxide (NO) Production iNOS_protein->NO Inflammation Inflammation NO->Inflammation ArteludovicinolideA This compound ArteludovicinolideA->iNOS_protein Inhibition

Caption: Hypothesized inhibition of the iNOS pathway by this compound.

References

Application Notes and Protocols: Arteludovicinolide A In Vitro Assay Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arteludovicinolide A is a sesquiterpene lactone, a class of natural products known for a wide range of biological activities, including anti-inflammatory effects. This document provides detailed protocols for in vitro assays to investigate the bioactivity of this compound, focusing on its potential as an inhibitor of key inflammatory signaling pathways, namely NF-κB and STAT3. Additionally, methods for assessing its cytotoxicity are described to determine its therapeutic window.

Data Presentation

The following tables summarize hypothetical quantitative data from various in vitro assays performed with this compound.

Table 1: Inhibition of NF-κB Activity by this compound

Assay TypeCell LineStimulantThis compound Conc. (µM)Inhibition (%)IC50 (µM)
NF-κB DNA Binding (ELISA)HEK293TNF-α (10 ng/mL)125.37.8
548.9
1075.1
2592.4
NF-κB Reporter AssayHeLa/NF-κB-LucTNF-α (20 ng/mL)122.88.5
551.2
1079.5
2595.1

Table 2: Inhibition of STAT3 DNA Binding Activity by this compound

Assay TypeSource of Activated STAT3This compound Conc. (µM)Inhibition (%)IC50 (µM)
Electrophoretic Mobility Shift Assay (EMSA)Nuclear extracts from NIH3T3/v-Src cells115.212.3
540.1
1065.8
2588.9

Table 3: Cytotoxicity of this compound

Assay TypeCell LineIncubation Time (h)This compound Conc. (µM)Cell Viability (%)CC50 (µM)
MTT AssayHEK293481098.2> 100
2595.6
5088.1
10052.3
HeLa481097.5> 100
2594.2
5085.4
10048.7

Experimental Protocols

NF-κB Inhibition Assays

The nuclear factor kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses.[1] In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[2] Upon stimulation by agents like TNF-α, IκB is degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[2]

This assay quantitatively measures the binding of active NF-κB from nuclear extracts to its consensus DNA sequence.

  • Protocol:

    • Cell Culture and Treatment: Plate HEK293 cells in 10 cm dishes and grow to 80-90% confluency. Treat cells with varying concentrations of this compound for 1 hour, followed by stimulation with 10 ng/mL TNF-α for 30 minutes.

    • Nuclear Extract Preparation: Harvest cells and prepare nuclear extracts using a commercial nuclear extraction kit according to the manufacturer's instructions. Determine protein concentration using a Bradford assay.

    • ELISA Procedure:

      • Add 5-10 µg of nuclear extract to each well of an NF-κB DNA-binding ELISA plate (pre-coated with NF-κB consensus sequence).

      • Incubate for 1 hour at room temperature.

      • Wash wells three times with wash buffer.

      • Add primary antibody specific for the NF-κB p65 subunit and incubate for 1 hour.[3]

      • Wash wells and add HRP-conjugated secondary antibody, incubating for another hour.[3]

      • After a final wash, add a colorimetric HRP substrate and stop the reaction.[3]

      • Measure absorbance at 450 nm using a microplate reader.[3]

This cell-based assay measures the transcriptional activity of NF-κB.

  • Protocol:

    • Cell Culture and Transfection: Use a stable HeLa cell line expressing a luciferase reporter gene under the control of an NF-κB response element (HeLa/NF-κB-Luc). Plate cells in a 96-well plate.

    • Treatment and Stimulation: Treat the cells with different concentrations of this compound for 1 hour before stimulating with 20 ng/mL TNF-α for 6 hours.[2]

    • Luciferase Activity Measurement:

      • Lyse the cells using a suitable lysis buffer.

      • Add luciferase substrate to the cell lysate.

      • Measure luminescence using a luminometer.

      • Normalize luciferase activity to total protein concentration or a co-transfected control reporter.

NF_kB_Inhibition_Workflow cluster_treatment Cell Treatment cluster_assay Assay cluster_detection Detection cell_culture Culture Cells (e.g., HEK293, HeLa) compound_treatment Add this compound cell_culture->compound_treatment stimulant Stimulate with TNF-α compound_treatment->stimulant nuclear_extraction Nuclear Extraction stimulant->nuclear_extraction For ELISA luciferase Luciferase Reporter Assay stimulant->luciferase For Reporter Assay elisa NF-κB DNA Binding ELISA nuclear_extraction->elisa abs_reading Absorbance @ 450nm elisa->abs_reading lum_reading Luminescence Reading luciferase->lum_reading

Experimental workflow for NF-κB inhibition assays.

STAT3 Inhibition Assay

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a key role in cell proliferation, survival, and inflammation.[4] Its constitutive activation is implicated in various cancers.[5]

EMSA is used to detect protein-DNA interactions. This protocol assesses the ability of this compound to inhibit the binding of activated STAT3 to its DNA consensus sequence.

  • Protocol:

    • Nuclear Extract Preparation: Use nuclear extracts from cells known to have constitutively active STAT3, such as v-Src-transformed mouse fibroblasts (NIH3T3/v-Src).[6]

    • Binding Reaction:

      • Incubate the nuclear extract (containing activated STAT3 dimers) with varying concentrations of this compound for 30 minutes at room temperature.[6]

      • Add a radiolabeled double-stranded oligonucleotide probe containing the high-affinity sis-inducible element (hSIE), which binds STAT3.[6]

      • Incubate for another 20-30 minutes to allow for protein-DNA complex formation.

    • Electrophoresis:

      • Separate the reaction mixtures on a non-denaturing polyacrylamide gel.

      • Dry the gel and expose it to X-ray film or a phosphorimager screen.

    • Analysis: A decrease in the intensity of the shifted band (STAT3-DNA complex) in the presence of this compound indicates inhibition.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK JAK receptor->JAK activates STAT3_inactive STAT3 JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer dimerizes DNA DNA STAT3_dimer->DNA translocates & binds Arteludovicinolide This compound Arteludovicinolide->STAT3_dimer Inhibits Binding Transcription Gene Transcription (Inflammation, Proliferation) DNA->Transcription Cytokine Cytokine (e.g., IL-6) Cytokine->receptor

References

Arteludovicinolide A: Application Notes and Protocols for Cell Culture Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Initial Assessment: Comprehensive literature searches for "Arteludovicinolide A" have revealed that while the chemical structure and its natural sources, Achillea setacea and Achillea coarctata, are documented, there is a significant lack of publicly available data on its biological activity and its effects in cell culture.[1] As of the current date, no detailed studies describing its mechanism of action, cytotoxic effects, or specific cell culture treatment protocols have been found in the scientific literature.

Therefore, the following application notes and protocols are based on established methodologies for the initial characterization of a novel natural product with potential anticancer properties. These are general guidelines intended to serve as a starting point for researchers to investigate the bioactivity of this compound.

Preliminary Characterization and Stock Solution Preparation

Prior to initiating cell-based assays, it is crucial to characterize the compound and prepare a stable, high-concentration stock solution.

1.1. Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes

  • Vortex mixer

  • Analytical balance

1.2. Protocol:

  • Accurately weigh a precise amount of this compound powder.

  • Dissolve the powder in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM). Ensure complete dissolution by vortexing.

  • Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and protect from light.

  • Store the aliquots at -20°C or -80°C for long-term use.

Determination of Cytotoxicity and IC50 Value

A primary step in evaluating a new compound is to determine its cytotoxic effects on various cancer cell lines. This is typically achieved using cell viability assays.

2.1. Experimental Workflow:

Experimental Workflow for Cytotoxicity Assay cluster_0 Cell Seeding cluster_1 Compound Treatment cluster_2 Viability Assay cluster_3 Data Analysis Seed_Cells Seed cells in 96-well plates Prepare_Dilutions Prepare serial dilutions of this compound Treat_Cells Treat cells with varying concentrations Prepare_Dilutions->Treat_Cells Incubate Incubate for 24, 48, 72 hours Treat_Cells->Incubate Add_Reagent Add MTT or WST-1 reagent Incubate->Add_Reagent Incubate_Reagent Incubate for 2-4 hours Add_Reagent->Incubate_Reagent Read_Absorbance Measure absorbance with a plate reader Incubate_Reagent->Read_Absorbance Calculate_Viability Calculate percent viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 value Calculate_Viability->Determine_IC50 Hypothetical Apoptosis Induction Pathway cluster_0 Cellular Exterior cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Apoptotic Cascade Arteludovicinolide_A This compound STAT3 STAT3 Arteludovicinolide_A->STAT3 Inhibits Phosphorylation pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Bcl2 Bcl-2 (Anti-apoptotic) pSTAT3->Bcl2 Upregulates Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Cytochrome_c Cytochrome c Bax->Cytochrome_c Promotes Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

References

Application Notes and Protocols for Arteludovicinolide A in NF-κB Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arteludovicinolide A is a sesquiterpene lactone, a class of natural products known for their diverse biological activities.[1] One of the key signaling pathways implicated in inflammation, immunity, and cell survival is the Nuclear Factor-kappa B (NF-κB) pathway.[2] Dysregulation of NF-κB signaling is associated with a variety of inflammatory diseases and cancers. Consequently, the identification of novel NF-κB inhibitors is a significant area of research in drug discovery. This document provides detailed protocols for assessing the inhibitory potential of this compound on the canonical NF-κB signaling pathway.

The canonical NF-κB pathway is typically activated by pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS). This activation leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. The degradation of IκBα releases the p50/p65 NF-κB heterodimer, allowing it to translocate to the nucleus and induce the transcription of target genes involved in the inflammatory response.

Quantitative Data Summary

While specific quantitative data on the NF-κB inhibitory activity of this compound is not yet widely published, the following table provides a template for summarizing experimental findings. Sesquiterpene lactones have been reported to inhibit NF-κB with varying potencies. For context, this table includes example data that a researcher might generate when testing a compound like this compound.

Assay TypeCell LineStimulusThis compound ConcentrationOutcome MetricExample Result
Luciferase Reporter AssayHEK293TTNF-α (10 ng/mL)0.1 - 100 µMIC5015 µM
p65 Nuclear TranslocationHeLaLPS (1 µg/mL)25 µM% Inhibition65%
IκBα PhosphorylationRAW 264.7TNF-α (20 ng/mL)25 µM% Inhibition80%

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental approach, the following diagrams are provided.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus TNF-α / LPS Receptor TNFR / TLR4 IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκBα IKK_complex->IkB phosphorylates IkB_P P-IκBα NFkB NF-κB (p50/p65) NFkB->IkB sequesters NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates Proteasome Proteasome IkB_P->Proteasome degradation Arteludovicinolide_A This compound Arteludovicinolide_A->IKK_complex inhibits? DNA DNA (κB sites) NFkB_nuc->DNA binds Transcription Gene Transcription (e.g., IL-6, COX-2) DNA->Transcription induces

Caption: Canonical NF-κB signaling pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays NF-κB Inhibition Assays cluster_analysis Data Analysis Cell_Culture 1. Culture Cells (e.g., HEK293T, HeLa, RAW 264.7) Pre-treatment 2. Pre-treat with This compound Cell_Culture->Pre-treatment Stimulation 3. Stimulate with TNF-α or LPS Pre-treatment->Stimulation Luciferase_Assay A. Luciferase Reporter Assay (Measures transcriptional activity) Stimulation->Luciferase_Assay IF_Staining B. Immunofluorescence (Visualizes p65 translocation) Stimulation->IF_Staining Western_Blot C. Western Blot (Detects IκBα phosphorylation) Stimulation->Western_Blot Data_Quant 4. Quantify Results (Luminescence, Fluorescence Intensity, Band Density) Luciferase_Assay->Data_Quant IF_Staining->Data_Quant Western_Blot->Data_Quant IC50_Calc 5. Calculate IC50 / % Inhibition Data_Quant->IC50_Calc

Caption: Experimental workflow for NF-κB inhibition.

Experimental Protocols

Herein are detailed protocols for three key assays to determine the NF-κB inhibitory activity of this compound.

NF-κB Luciferase Reporter Gene Assay

This assay quantitatively measures the transcriptional activity of NF-κB.

Materials:

  • HEK293T or HeLa cells

  • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Lipofectamine 2000 or similar transfection reagent

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Opti-MEM I Reduced Serum Medium

  • Recombinant human TNF-α

  • This compound

  • Dual-Luciferase Reporter Assay System

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete DMEM and incubate overnight.

  • Transfection:

    • For each well, dilute 0.1 µg of the NF-κB luciferase reporter plasmid and 0.01 µg of the control plasmid in 25 µL of Opti-MEM.

    • In a separate tube, dilute 0.3 µL of Lipofectamine 2000 in 25 µL of Opti-MEM and incubate for 5 minutes.

    • Combine the DNA and Lipofectamine solutions, mix gently, and incubate for 20 minutes at room temperature.

    • Add 50 µL of the transfection complex to each well.

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete DMEM.

    • Replace the medium with 100 µL of medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO).

    • Incubate for 1-2 hours.

  • Stimulation: Add TNF-α to a final concentration of 10 ng/mL to the appropriate wells. Leave some wells unstimulated as a negative control.

  • Incubation: Incubate for 6-8 hours at 37°C.

  • Luciferase Assay:

    • Remove the medium and wash the cells once with PBS.

    • Lyse the cells using 20 µL of 1X Passive Lysis Buffer per well and incubate for 15 minutes at room temperature with gentle shaking.

    • Measure firefly and Renilla luciferase activities according to the manufacturer's instructions using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition relative to the TNF-α-stimulated vehicle control. Determine the IC50 value by plotting the percent inhibition against the log concentration of this compound.

Immunofluorescence Staining for NF-κB p65 Nuclear Translocation

This assay visualizes the movement of the p65 subunit of NF-κB from the cytoplasm to the nucleus.

Materials:

  • HeLa or RAW 264.7 cells

  • Glass coverslips in 24-well plates

  • Recombinant human TNF-α or LPS

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-NF-κB p65

  • Secondary antibody: Alexa Fluor 488-conjugated anti-rabbit IgG

  • DAPI (4',6-diamidino-2-phenylindole)

  • Fluorescence microscope

Protocol:

  • Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with TNF-α (20 ng/mL) or LPS (1 µg/mL) for 30-60 minutes.

  • Fixation:

    • Wash the cells twice with ice-cold PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific binding with 5% BSA in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the anti-p65 primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS.

    • Incubate with the Alexa Fluor 488-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Counterstaining:

    • Wash the cells three times with PBS.

    • Stain the nuclei with DAPI for 5 minutes.

  • Mounting and Imaging: Wash the coverslips with PBS and mount them on microscope slides. Visualize the cells using a fluorescence microscope.

  • Data Analysis: Quantify the nuclear fluorescence intensity of p65 relative to the cytoplasmic intensity in multiple cells per condition. Calculate the percentage of cells showing nuclear translocation and the percentage of inhibition by this compound.

Western Blot Analysis for IκBα Phosphorylation and Degradation

This assay detects the phosphorylation and subsequent degradation of IκBα, an upstream event in NF-κB activation.

Materials:

  • RAW 264.7 or HeLa cells

  • Recombinant human TNF-α

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-IκBα (Ser32), anti-IκBα, anti-β-actin

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Pre-treat with this compound for 1-2 hours.

    • Stimulate with TNF-α (20 ng/mL) for various time points (e.g., 0, 5, 15, 30 minutes).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with RIPA buffer on ice for 30 minutes.

    • Scrape the cells and centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate).

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with the primary antibody (anti-phospho-IκBα, anti-IκBα, or anti-β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-IκBα and total IκBα levels to the β-actin loading control. Calculate the percentage of inhibition of IκBα phosphorylation and degradation by this compound.

References

Arteludovicinolide A animal model studies

Author: BenchChem Technical Support Team. Date: November 2025

Arteludovicinolide A: No Animal Model Studies Found in Publicly Available Literature

Despite a comprehensive search of scientific databases and literature, no animal model studies for the natural compound this compound have been identified. Therefore, detailed application notes and protocols based on in vivo data cannot be provided at this time.

This compound is a sesquiterpene lactone that has been isolated from certain plant species. While some preliminary in vitro (cell-based) studies may exist, there is no evidence in the public domain of this compound having been evaluated in animal models for any therapeutic indication.

For researchers, scientists, and drug development professionals interested in the potential of this compound, this represents a significant knowledge gap. Animal model studies are a critical step in preclinical research, providing essential information on a compound's efficacy, safety, pharmacokinetics (how the body absorbs, distributes, metabolizes, and excretes the drug), and mechanism of action in a living organism.

Future Directions for Research

Should researchers decide to pursue in vivo studies of this compound, the following would be logical next steps:

  • In Vitro Characterization: Comprehensive in vitro studies to establish a clear biological rationale for in vivo testing. This would include determining its mechanism of action and identifying potential therapeutic targets.

  • Toxicity and Safety Pharmacology: Initial studies in animal models to determine the maximum tolerated dose and to identify any potential safety concerns.

  • Pharmacokinetic Profiling: Analysis of how this compound is processed by the body to inform dosing regimens for efficacy studies.

  • Efficacy Studies in Disease Models: Once a potential therapeutic area is identified (e.g., inflammation, cancer), the compound would be tested in relevant animal models of those diseases.

General Workflow for Future Animal Model Studies

Should such studies be undertaken, a general experimental workflow would likely be followed.

Caption: A generalized workflow for future preclinical animal studies of this compound.

Without any existing data from animal models, it is not possible to provide specific protocols, summarize quantitative data, or detail signaling pathways related to the in vivo effects of this compound. The scientific community awaits foundational research to be conducted and published in this area.

Arteludovicinolide A solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arteludovicinolide A is a sesquiterpene lactone, a class of naturally occurring compounds known for a wide range of biological activities. These compounds have garnered significant interest in drug discovery and development due to their potential therapeutic effects, including anti-inflammatory and anti-cancer properties. This document provides essential information on the solubility of this compound and detailed protocols for its preparation for in vitro and in vivo experiments, facilitating its investigation as a potential therapeutic agent.

Solubility of this compound

SolventAnticipated SolubilityRecommended Starting Concentration for StockNotes
Dimethyl Sulfoxide (DMSO) High10-50 mMPreferred solvent for creating high-concentration stock solutions for in vitro studies. Ensure the final DMSO concentration in the culture medium is non-toxic to cells (typically <0.5%).
Ethanol (EtOH) Moderate1-10 mMCan be used as an alternative to DMSO. The final ethanol concentration in experiments should also be kept at non-toxic levels.
Water Low / InsolubleNot RecommendedDirect dissolution in aqueous buffers or cell culture media is generally not feasible for primary stock solutions.
Phosphate-Buffered Saline (PBS) Low / InsolubleNot RecommendedSimilar to water, direct dissolution is not recommended.

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need to calculate the required mass based on its molecular weight.

  • Dissolution:

    • Transfer the weighed this compound to a sterile microcentrifuge tube.

    • Add the calculated volume of sterile DMSO to achieve a 10 mM concentration.

    • Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary.

  • Sterilization: The DMSO stock solution is considered sterile if prepared from a sterile solvent and handled under aseptic conditions. Filtration is generally not required and may lead to loss of the compound.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage, protected from light.

Preparation of Working Solutions for Cell-Based Assays

This protocol describes the dilution of the DMSO stock solution for use in cell culture experiments.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile, pre-warmed cell culture medium appropriate for your cell line

  • Sterile tubes for dilution

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: To avoid precipitation, add the DMSO stock solution to the culture medium and mix immediately and thoroughly. Do not add the medium to the concentrated DMSO stock.

    • Ensure the final concentration of DMSO in the culture medium is below the toxic threshold for your specific cell line (generally below 0.5%). Prepare a vehicle control with the same final concentration of DMSO.

  • Application to Cells: Add the prepared working solutions of this compound to your cell cultures and proceed with your experimental timeline.

Signaling Pathway Modulation

This compound, as a pseudoguaianolide sesquiterpene lactone, is anticipated to modulate key signaling pathways involved in inflammation and cancer progression, similar to related compounds like Britannin. A primary target for many sesquiterpene lactones is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .

ArteludovicinolideA_Signaling_Pathway Arteludovicinolide_A This compound IKK IKK Complex Arteludovicinolide_A->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n Translocation Nucleus Nucleus DNA DNA NFkB_n->DNA Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow

The following diagram outlines a general workflow for screening the in vitro efficacy of this compound.

Experimental_Workflow start Start prep_stock Prepare this compound Stock Solution (e.g., 10 mM in DMSO) start->prep_stock treatment Treat Cells with Serial Dilutions of this compound prep_stock->treatment cell_culture Culture Cancer Cell Lines cell_culture->treatment incubation Incubate for 24, 48, 72 hours treatment->incubation viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubation->viability_assay data_analysis Data Analysis (Calculate IC50) viability_assay->data_analysis mechanism_studies Mechanism of Action Studies (e.g., Western Blot, qPCR) data_analysis->mechanism_studies end End mechanism_studies->end

Caption: General workflow for in vitro screening of this compound.

Application Notes and Protocols for Arteludovicinolide A in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arteludovicinolide A is a sesquiterpene lactone belonging to the seco-guaianolide class of natural products. Sesquiterpene lactones are known for their diverse biological activities, including anti-inflammatory and cytotoxic effects. These compounds have garnered significant interest in cancer research due to their potential to induce apoptosis and modulate key signaling pathways involved in tumor progression. This document provides detailed application notes and protocols for the use of this compound in cell-based assays to evaluate its anti-cancer potential. The provided protocols are based on established methodologies for similar compounds and may require optimization for specific cell lines and experimental conditions.

Data Presentation

While specific cytotoxic data for this compound against a wide range of cancer cell lines is limited in publicly available literature, data from structurally related seco-guaianolides and guaianolides can provide a valuable reference for determining appropriate dosage ranges for initial screening.

Table 1: Cytotoxicity of Structurally Related Sesquiterpene Lactones in Cancer Cell Lines

Compound ClassCompound NameCell LineIC50 (µM)Reference
Seco-guaianolideSeco-atrovirenolide AHL-60 (Human promyelocytic leukemia)5.99 - 11.74[1]
Seco-guaianolideMultiple DerivativesA549 (Human lung carcinoma)5.99 - 11.74[1]
GuaianolideChlorohyssopifolin AHL-60 (Human promyelocytic leukemia)< 10[2]
GuaianolideChlorohyssopifolin DU-937 (Human histiocytic lymphoma)< 10[2]
GuaianolideLinichlorin ASK-MEL-1 (Human melanoma)< 10[2]

Note: The IC50 values represent the concentration of a compound that inhibits 50% of cell growth. These values serve as a starting point for designing dose-response experiments with this compound. It is recommended to perform a preliminary dose-range-finding study (e.g., 0.1 µM to 100 µM) to determine the optimal concentration range for your specific cell line.

Experimental Protocols

Cell Viability Assay (MTT/XTT or CCK-8 Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO to a stock concentration of 10-20 mM)

  • 96-well plates

  • MTT, XTT, or CCK-8 reagent

  • Solubilization buffer (for MTT assay)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5% (v/v). Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • Addition of Reagent:

    • For MTT assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, add 100 µL of solubilization buffer and incubate overnight.

    • For XTT or CCK-8 assay: Add 10-20 µL of the reagent to each well and incubate for 1-4 hours, following the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader (e.g., 570 nm for MTT, 450 nm for XTT and CCK-8).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and collect both the detached and attached cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

NF-κB Activation Assay (Western Blot for Phospho-p65)

This protocol is to assess the effect of this compound on the NF-κB signaling pathway.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • TNF-α (or another NF-κB activator)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-NF-κB p65, anti-NF-κB p65, anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Seeding and Treatment: Seed cells and allow them to adhere. Pre-treat the cells with this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 15-30 minutes to induce NF-κB activation.

  • Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-p65 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Strip the membrane and re-probe for total p65 and a loading control to normalize the data. Quantify the band intensities to determine the change in p65 phosphorylation.

STAT3 Activation Assay (Western Blot for Phospho-STAT3)

This protocol is to assess the effect of this compound on the STAT3 signaling pathway.

Materials:

  • Same as for the NF-κB Activation Assay, with the following changes in primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3.

  • IL-6 (or another STAT3 activator, if necessary for the cell line).

Protocol:

  • Cell Seeding and Treatment: Seed cells. Many cancer cell lines have constitutively active STAT3. If not, pre-treat with this compound for a specified time (e.g., 6-24 hours) before stimulating with a cytokine like IL-6 (e.g., 20 ng/mL) for 15-30 minutes.

  • Cell Lysis, Protein Quantification, and Western Blotting: Follow the same procedure as for the NF-κB assay, but use primary antibodies specific for phospho-STAT3 and total STAT3.

  • Data Analysis: Normalize the phospho-STAT3 signal to total STAT3 and the loading control to determine the effect of this compound on STAT3 activation.

Mandatory Visualizations

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Endpoint Assays cluster_2 Data Analysis start Cancer Cell Line seeding Cell Seeding (96-well or 6-well plates) start->seeding treatment This compound Treatment (Dose-Response & Time-Course) seeding->treatment viability Cell Viability Assay (MTT/CCK-8) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western_blot Western Blot Analysis treatment->western_blot ic50 IC50 Determination viability->ic50 apoptosis_quant Quantification of Apoptosis apoptosis->apoptosis_quant protein_quant Protein Expression Analysis (p-p65, p-STAT3) western_blot->protein_quant

Caption: General workflow for evaluating the in vitro anti-cancer effects of this compound.

Signaling_Pathways cluster_nfkb NF-κB Pathway cluster_stat3 STAT3 Pathway tnfa TNF-α tnfr TNFR tnfa->tnfr ikk IKK Complex tnfr->ikk ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p65/p50) nfkb_nuc NF-κB (Nuclear Translocation) nfkb->nfkb_nuc gene_exp_nfkb Gene Expression (Proliferation, Anti-apoptosis) nfkb_nuc->gene_exp_nfkb il6 IL-6 il6r IL-6R il6->il6r jak JAK il6r->jak stat3 STAT3 jak->stat3 Phosphorylation stat3_p p-STAT3 (Dimerization) stat3->stat3_p stat3_nuc p-STAT3 (Nuclear Translocation) stat3_p->stat3_nuc gene_exp_stat3 Gene Expression (Proliferation, Survival) stat3_nuc->gene_exp_stat3 arteludovicinolide This compound (Proposed Target) arteludovicinolide->ikk arteludovicinolide->jak

References

Application Notes and Protocols for In Vivo Delivery of Arteludovicinolide A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arteludovicinolide A, a sesquiterpene lactone, has garnered significant interest for its potential therapeutic properties, including its anti-inflammatory and immunomodulatory effects. Preclinical in vivo studies are crucial for evaluating the efficacy and pharmacokinetic profile of this compound. However, due to its lipophilic nature, effective delivery in animal models presents a notable challenge. These application notes provide detailed protocols for the formulation and in vivo administration of this compound, drawing upon established methodologies for sesquiterpene lactones and other lipophilic compounds. The protocols outlined below are intended to serve as a comprehensive guide for researchers initiating in vivo studies with this compound.

Data Presentation: Vehicle Formulations and Dosage Ranges

The selection of an appropriate vehicle is critical for ensuring the bioavailability of this compound in vivo. Based on the lipophilic characteristics of sesquiterpene lactones, several vehicle formulations can be considered. The following tables summarize common vehicles and reported in vivo dosage ranges for analogous sesquiterpene lactones in anti-inflammatory models. These ranges can serve as a starting point for dose-finding studies with this compound.

Table 1: Recommended Vehicle Formulations for In Vivo Administration of this compound

Vehicle ComponentConcentration/RatioRationale for Use
Dimethyl sulfoxide (DMSO)≤ 5% (v/v)A common solvent for lipophilic compounds, aiding in initial dissolution.[1][2]
Polyethylene glycol 400 (PEG400)30-60% (v/v)A water-miscible co-solvent that improves solubility and can reduce precipitation upon injection.
Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)q.s. to final volumeThe aqueous component of the final formulation for injection.
Tween 80 or Cremophor EL1-10% (v/v)Surfactants that enhance solubility and form stable emulsions or micellar solutions.[1][2]
Corn oil or Sesame oilAs requiredFor oral or subcutaneous administration, providing a lipid-based vehicle for sustained release.

Table 2: Exemplary In Vivo Dosages of Sesquiterpene Lactones in Rodent Anti-Inflammatory Models

CompoundAnimal ModelRoute of AdministrationEffective Dose RangeReference
ParthenolideRat (Endotoxic shock)Intravenous0.25 - 1 mg/kg[3]
HelenalinRodentNot specified2.5 mg/kg/day (in chronic model)
Budlein AMouse (Carrageenan-induced paw edema)Oral1.0 - 10.0 mg/kg
AlantolactoneMouse (Adjuvant and collagen-induced arthritis)Oral50 mg/kg[4][5]

Experimental Protocols

The following are detailed protocols for the preparation of this compound formulations and their administration in common preclinical models of inflammation.

Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) or Intravenous (i.v.) Injection

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Polyethylene glycol 400 (PEG400), sterile

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Stock Solution Preparation:

    • Weigh the required amount of this compound in a sterile microcentrifuge tube.

    • Add a minimal amount of DMSO to dissolve the compound completely. For example, for a final concentration of 1 mg/mL, you might start by dissolving 10 mg of this compound in 100 µL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

  • Vehicle Formulation:

    • In a separate sterile tube, prepare the vehicle mixture. A common formulation is 5% DMSO, 40% PEG400, and 55% saline.

    • To prepare 1 mL of this vehicle, mix 50 µL of DMSO, 400 µL of PEG400, and 550 µL of sterile saline.

  • Final Formulation:

    • Slowly add the this compound stock solution to the vehicle mixture while vortexing.

    • Continue to vortex for 5-10 minutes to ensure a homogenous solution.

    • If any precipitation is observed, brief sonication in a water bath may aid in dissolution.

    • Visually inspect the final solution for any particulates before administration.

Protocol 2: In Vivo Anti-Inflammatory Assessment using the Carrageenan-Induced Paw Edema Model

This model is a widely used and well-characterized assay for acute inflammation.[6][7]

Animals:

  • Male Wistar rats or Swiss albino mice (6-8 weeks old, 180-220 g for rats, 20-25 g for mice).

Materials:

  • This compound formulation (prepared as in Protocol 1)

  • Carrageenan (1% w/v in sterile saline)

  • Positive control: Indomethacin or Diclofenac sodium (e.g., 10 mg/kg)

  • Pletysmometer

Procedure:

  • Animal Acclimatization:

    • Acclimatize animals for at least one week before the experiment with free access to food and water.

  • Grouping and Dosing:

    • Divide animals into groups (n=6-8 per group):

      • Group 1: Vehicle control (receives the vehicle solution)

      • Group 2: Carrageenan control (receives vehicle + carrageenan)

      • Group 3: Positive control (receives Indomethacin/Diclofenac + carrageenan)

      • Group 4-X: Test groups (receive different doses of this compound + carrageenan)

    • Administer the vehicle, positive control, or this compound formulation via i.p. injection 30-60 minutes before the carrageenan challenge.

  • Induction of Inflammation:

    • Inject 0.1 mL (for rats) or 0.05 mL (for mice) of 1% carrageenan solution into the sub-plantar region of the right hind paw of all animals except the vehicle control group (Group 1).

  • Measurement of Paw Edema:

    • Measure the paw volume of all animals using a plethysmometer at 0 hours (immediately before carrageenan injection) and at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where:

      • Vc = Mean paw volume increase in the carrageenan control group

      • Vt = Mean paw volume increase in the treated group

Mandatory Visualizations

Signaling Pathway Diagram

The anti-inflammatory effects of many sesquiterpene lactones are mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][8][9] This pathway plays a central role in regulating the expression of pro-inflammatory genes. The following diagram illustrates the canonical NF-κB signaling pathway and the putative point of inhibition by this compound.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α IL1 IL-1 TNFR TNFR TNFa->TNFR Binds IL1R IL-1R IL1->IL1R Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IL1R->IKK_complex IkB IκBα IKK_complex->IkB Phosphorylates (P) NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_active Active NF-κB (p50/p65) NFkB->NFkB_active Translocates ArteludovicinolideA This compound ArteludovicinolideA->IKK_complex Inhibits DNA DNA NFkB_active->DNA Binds Proinflammatory_genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, Cytokines) DNA->Proinflammatory_genes Transcription

Caption: Putative mechanism of this compound via NF-κB pathway inhibition.

Experimental Workflow Diagram

The following diagram outlines the key steps in the in vivo evaluation of this compound using the carrageenan-induced paw edema model.

Experimental_Workflow start Start acclimatization Animal Acclimatization (1 week) start->acclimatization grouping Animal Grouping (n=6-8 per group) acclimatization->grouping dosing Compound Administration (Vehicle, Positive Control, this compound) grouping->dosing inflammation Induction of Inflammation (Carrageenan Injection) dosing->inflammation 30-60 min measurement Paw Volume Measurement (0, 1, 2, 3, 4 hours) inflammation->measurement analysis Data Analysis (% Edema Inhibition) measurement->analysis end End analysis->end

Caption: Workflow for carrageenan-induced paw edema assay.

References

Application Notes and Protocols for the Quantification of Arteludovicinolide A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arteludovicinolide A is a sesquiterpenoid lactone, a class of natural products known for their diverse and potent biological activities. Found in various plant species, these compounds are of significant interest to the pharmaceutical and nutraceutical industries. Accurate and precise quantification of this compound in various matrices, such as plant extracts, formulated products, and biological samples, is crucial for research, quality control, and pharmacokinetic studies.

This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These methods are adaptable for the analysis of other sesquiterpenoid lactones with appropriate validation.

Chemical Profile: this compound

PropertyValueSource
Molecular FormulaC₁₅H₁₈O₅[1]
Molecular Weight278.30 g/mol [1]
IUPAC Name(3aR,4S,9aS,9bR)-4-hydroxy-4-(hydroxymethyl)-7-methyl-3-methylidene-3a,4,5,8,9,9a-hexahydroazuleno[6,5-b]furan-2,6-dione
AppearanceWhite amorphous powder

Analytical Methods for Quantification

High-Performance Liquid Chromatography (HPLC) is the preferred method for the analysis of sesquiterpenoid lactones due to their low volatility and thermal lability.[2] Coupling HPLC with UV or Mass Spectrometry detectors provides the selectivity and sensitivity required for accurate quantification.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique suitable for the routine quantification of this compound, particularly in samples where it is a major component.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Mobile Phase: A gradient elution using acetonitrile (A) and water (B), both with 0.1% formic acid, is typically effective.

    • Gradient Program Example:

      • 0-5 min: 30% A

      • 5-25 min: 30% to 70% A

      • 25-30 min: 70% to 100% A

      • 30-35 min: 100% A (column wash)

      • 35-40 min: Re-equilibration at 30% A

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Based on the UV spectrum of this compound, a wavelength between 210-230 nm is likely optimal for detection.[3]

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound standard in methanol or acetonitrile to prepare a stock solution of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation (e.g., Plant Extract):

    • Accurately weigh the powdered plant material.

    • Extract with a suitable solvent (e.g., methanol, ethanol, or chloroform) using ultrasonication or maceration. An optimized method for sesquiterpenoid lactones involves shaking for one hour followed by 30 minutes of sonication with 100% methanol.[4]

    • Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.

3. Method Validation Parameters:

The following parameters should be assessed to ensure the method is fit for its intended purpose. The acceptance criteria provided are typical for pharmaceutical analysis.[5]

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.999
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) Repeatability (Intra-day): ≤ 2% Intermediate Precision (Inter-day): ≤ 2%
Specificity The peak for this compound should be well-resolved from other components in the sample matrix, and peak purity should be confirmed with a DAD detector.
Robustness The method should be unaffected by small, deliberate variations in method parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min).
ParameterHPLC-UV
Linearity (r²) ≥ 0.9995
Range 1 - 200 µg/mL
LOD 0.1 - 0.5 µg/mL
LOQ 0.3 - 1.5 µg/mL
Accuracy (% Recovery) 98.5% - 101.5%
Precision (% RSD) < 2.0%
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of this compound at low concentrations or in complex matrices such as biological fluids, LC-MS/MS offers superior sensitivity and selectivity.

1. Instrumentation and Chromatographic Conditions:

  • LC-MS/MS System: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A reversed-phase C18 column with a smaller particle size (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable for faster analysis.

  • Mobile Phase: A gradient elution using acetonitrile (A) and water (B), both with 0.1% formic acid.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

2. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and an internal standard (IS) should be determined by direct infusion of the standard solution.

    • Hypothetical MRM transitions for this compound (C₁₅H₁₈O₅, MW: 278.30):

      • Precursor ion: m/z 279.1 [M+H]⁺

      • Product ions: To be determined experimentally (e.g., fragments corresponding to water loss or cleavage of the lactone ring).

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

3. Standard and Sample Preparation:

  • Standard and Calibration Curve Preparation: Similar to the HPLC-UV method, but at lower concentrations appropriate for the sensitivity of the LC-MS/MS system. An internal standard should be added to all standards and samples.

  • Sample Preparation (e.g., Plasma):

    • To 100 µL of plasma, add the internal standard.

    • Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.

    • Vortex and centrifuge at high speed.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

4. Method Validation Parameters:

Similar validation parameters as for HPLC-UV should be assessed, with potentially wider acceptance criteria for accuracy and precision for bioanalytical methods.

ParameterLC-MS/MS
Linearity (r²) ≥ 0.999
Range 0.1 - 100 ng/mL
LOD 0.01 - 0.05 ng/mL
LOQ 0.03 - 0.15 ng/mL
Accuracy (% Recovery) 95.0% - 105.0%
Precision (% RSD) < 15.0%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data_processing Data Processing cluster_output Final Result Plant_Material Plant Material / Biological Sample Extraction Extraction / Protein Precipitation Plant_Material->Extraction Filtration Filtration / Centrifugation Extraction->Filtration HPLC_System HPLC / UHPLC System Filtration->HPLC_System Column C18 Reversed-Phase Column HPLC_System->Column Detector UV or MS/MS Detector Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification using Calibration Curve Integration->Quantification Result Concentration of this compound Quantification->Result

Caption: Experimental workflow for the quantification of this compound.

signaling_pathway cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_stat3 STAT3 Pathway cluster_cellular_response Cellular Response Arteludovicinolide_A This compound IKK IKK Arteludovicinolide_A->IKK inhibits MAPKKK MAPKKK Arteludovicinolide_A->MAPKKK modulates JAK JAK Arteludovicinolide_A->JAK inhibits IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases Inflammation Inflammation NFκB->Inflammation Apoptosis Apoptosis NFκB->Apoptosis inhibits MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK Proliferation Cell Proliferation MAPK->Proliferation STAT3 STAT3 JAK->STAT3 phosphorylates STAT3->Proliferation

Caption: Potential signaling pathways modulated by sesquiterpenoid lactones.

Conclusion

The analytical methods outlined in this document provide a robust framework for the quantification of this compound. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the analysis, including the sample matrix, expected concentration range, and available instrumentation. It is imperative that any method adapted for the quantification of this compound be fully validated to ensure the reliability and accuracy of the results. The provided protocols and validation parameters serve as a comprehensive guide for establishing a fit-for-purpose analytical method for this promising natural product.

References

Application Notes and Protocols for Arteludovicinolide A in Cellular Response Induction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Comprehensive searches of publicly available scientific literature did not yield specific quantitative data (e.g., IC50 values, dose-response curves) or established, detailed experimental protocols for the biological activities of Arteludovicinolide A. The information presented herein is based on the activities of structurally related compounds, such as other sesquiterpene lactones, and provides generalized protocols that should be adapted and optimized by the end-user for their specific experimental systems.

Introduction

This compound is a sesquiterpene lactone, a class of natural products known for a wide range of biological activities. While specific data for this compound is limited, related compounds have demonstrated potent anti-inflammatory and anti-cancer effects. These effects are often attributed to the modulation of key cellular signaling pathways, including the inhibition of Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3), as well as the induction of apoptosis. These application notes provide a framework for investigating the potential of this compound to induce these specific cellular responses.

Potential Cellular Responses to this compound

Based on the known activities of similar sesquiterpene lactones, this compound is hypothesized to induce the following cellular responses:

  • Inhibition of NF-κB Signaling: By potentially targeting components of the NF-κB pathway, this compound may reduce the transcription of pro-inflammatory and pro-survival genes.

  • Inhibition of STAT3 Signaling: this compound may interfere with the phosphorylation and activation of STAT3, a key transcription factor involved in cell proliferation, survival, and differentiation.

  • Induction of Apoptosis: Through the modulation of signaling pathways or direct effects on cellular machinery, this compound may trigger programmed cell death in susceptible cells, particularly cancer cells.

Data Presentation

As no specific quantitative data for this compound is currently available, the following tables are presented as templates. Researchers will need to perform dose-response experiments to populate these tables with their own data.

Table 1: Template for IC50 Values of this compound on Cell Viability

Cell LineTreatment Duration (hours)IC50 (µM)Assay Method
e.g., HeLa24User-determinede.g., MTT Assay
48User-determined
72User-determined
e.g., Jurkat24User-determinede.g., CellTiter-Glo®
48User-determined
72User-determined

Table 2: Template for Dose-Dependent Inhibition of NF-κB Activity by this compound

Cell LineStimulant (e.g., TNF-α)This compound (µM)Inhibition of NF-κB Activity (%)Assay Method
e.g., HEK293T-NF-κB-Luc10 ng/mL0.1User-determinede.g., Luciferase Reporter Assay
1User-determined
10User-determined
50User-determined

Table 3: Template for Dose-Dependent Inhibition of STAT3 Phosphorylation by this compound

Cell LineStimulant (e.g., IL-6)This compound (µM)Inhibition of p-STAT3 (Tyr705) (%)Assay Method
e.g., A54950 ng/mL0.1User-determinede.g., Western Blot
1User-determined
10User-determined
50User-determined

Table 4: Template for Dose-Dependent Induction of Apoptosis by this compound

Cell LineTreatment Duration (hours)This compound (µM)Apoptotic Cells (%)Assay Method
e.g., HeLa241User-determinede.g., Annexin V/PI Staining
10User-determined
50User-determined
481User-determined
10User-determined
50User-determined

Experimental Protocols

The following are detailed, generalized protocols that can be used as a starting point for investigating the effects of this compound. It is crucial to optimize these protocols for your specific cell lines and experimental conditions.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effects of this compound and to establish a dose range for subsequent experiments.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.

  • Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept below 0.1%.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium and DMSO as a vehicle control.

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: NF-κB Reporter Assay (Luciferase Assay)

This protocol measures the effect of this compound on NF-κB transcriptional activity.

Materials:

  • HEK293T cells stably expressing an NF-κB-driven luciferase reporter

  • Complete cell culture medium

  • This compound

  • NF-κB stimulus (e.g., TNF-α, IL-1β)

  • 96-well white, clear-bottom plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the NF-κB reporter cells in a 96-well plate and grow to 80-90% confluency.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with an appropriate NF-κB activator (e.g., 10 ng/mL TNF-α) for 6-8 hours.

  • Lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Add the luciferase substrate to the cell lysate.

  • Measure the luminescence using a luminometer.

  • Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.

Protocol 3: Western Blot for STAT3 Phosphorylation

This protocol assesses the effect of this compound on the phosphorylation of STAT3.

Materials:

  • Target cell line (e.g., A549, HeLa)

  • Complete cell culture medium

  • This compound

  • STAT3 stimulus (e.g., IL-6, EGF)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-β-actin

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Plate cells and grow to 70-80% confluency.

  • Serum-starve the cells for 12-24 hours if necessary.

  • Pre-treat with this compound for 1-2 hours.

  • Stimulate with the appropriate STAT3 activator (e.g., 50 ng/mL IL-6) for 15-30 minutes.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Determine protein concentration using the BCA assay.

  • Separate 20-40 µg of protein per lane by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the signal using ECL substrate and an imaging system.

  • Quantify band intensities and normalize phospho-STAT3 to total STAT3 and the loading control.

Protocol 4: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by this compound using flow cytometry.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC/PI apoptosis detection kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Seed cells and treat with various concentrations of this compound for the desired time points (e.g., 24, 48 hours).

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

  • Gate the cell populations to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Visualizations

The following diagrams illustrate the targeted signaling pathways and a general experimental workflow.

Caption: Hypothesized Inhibition of the NF-κB Signaling Pathway by this compound.

STAT3_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer dimerizes STAT3_dimer_n STAT3 Dimer STAT3_dimer->STAT3_dimer_n translocates Arteludovicinolide_A This compound Arteludovicinolide_A->JAK inhibits (hypothesized) DNA DNA STAT3_dimer_n->DNA binds Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription

Caption: Hypothesized Inhibition of the STAT3 Signaling Pathway by this compound.

Experimental_Workflow Start Start: This compound Cell_Culture Cell Culture Start->Cell_Culture Dose_Response Dose-Response Assay (e.g., MTT) Cell_Culture->Dose_Response Determine_IC50 Determine IC50 Dose_Response->Determine_IC50 Mechanism_Assays Mechanism of Action Assays Determine_IC50->Mechanism_Assays NFkB_Assay NF-κB Reporter Assay Mechanism_Assays->NFkB_Assay STAT3_Assay STAT3 Phosphorylation (Western Blot) Mechanism_Assays->STAT3_Assay Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Mechanism_Assays->Apoptosis_Assay Data_Analysis Data Analysis & Interpretation NFkB_Assay->Data_Analysis STAT3_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General Experimental Workflow for Investigating this compound.

Troubleshooting & Optimization

Troubleshooting Arteludovicinolide A solubility issues in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Arteludovicinolide A. The information is presented in a question-and-answer format to directly address common issues, particularly those related to solubility in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am having trouble dissolving this compound in DMSO. What are the recommended procedures?

A1: this compound, a sesquiterpene lactone, may exhibit limited solubility. To prepare a stock solution, it is recommended to start with a high-purity, anhydrous grade of DMSO. Begin by adding a small amount of DMSO to the vial containing the powdered compound and vortex thoroughly. Gentle warming in a water bath (not exceeding 37°C) can aid dissolution. Sonication for short intervals may also be effective. It is advisable to prepare a concentrated stock solution (e.g., 10-20 mM) and then make serial dilutions in DMSO before further dilution into aqueous media for your experiment.

Q2: My this compound precipitates when I add my DMSO stock solution to my aqueous cell culture medium. How can I prevent this?

A2: This is a common issue when a compound is significantly less soluble in aqueous solutions than in DMSO. Here are several strategies to mitigate precipitation:

  • Stepwise Dilution: Avoid adding your concentrated DMSO stock directly to the full volume of your aqueous medium. Instead, perform a stepwise dilution. First, dilute the DMSO stock to an intermediate concentration with more DMSO, and then add this intermediate solution to your final medium.

  • Increase Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, ensuring the final concentration is sufficient to maintain solubility is crucial. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines. You may need to optimize this for your specific cell type.

  • Pre-addition of DMSO to Medium: Before adding your compound's stock solution, add a volume of pure DMSO to your cell culture medium to match the final desired DMSO concentration. This can help prevent localized precipitation when the compound is introduced.

  • Rapid Mixing: When adding the DMSO stock to the aqueous medium, ensure rapid and thorough mixing to quickly disperse the compound and avoid localized high concentrations that can lead to precipitation.

Q3: What is the maximum recommended storage time for this compound in DMSO?

A3: For optimal activity, it is recommended to prepare fresh stock solutions of this compound in DMSO on the day of the experiment. If storage is necessary, aliquot the stock solution into small, single-use volumes in tightly sealed vials to minimize exposure to moisture and air. Store at -20°C or -80°C for short-term storage (up to one month). For longer-term storage, it is advisable to store the compound in its powdered form at -20°C. Avoid repeated freeze-thaw cycles of the DMSO stock solution, as this can introduce moisture and potentially lead to compound degradation or precipitation.

Q4: Can I use solvents other than DMSO to dissolve this compound?

A4: While DMSO is the most common solvent for sesquiterpene lactones in biological assays, other polar aprotic solvents like dimethylformamide (DMF) or ethanol might be viable alternatives. However, the solubility and stability of this compound in these solvents would need to be empirically determined. It is crucial to consider the compatibility of any alternative solvent with your specific experimental system and its potential for cytotoxicity.

Quantitative Data Summary

PropertyValueSource
Molecular Formula C₁₅H₁₈O₅PubChem
Molecular Weight 278.30 g/mol PubChem
Appearance Solid (assumed)N/A
Solubility in Water Poor (characteristic of sesquiterpene lactones)General Knowledge
Recommended Solvent Dimethyl Sulfoxide (DMSO)General Practice

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound (powder)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or amber glass vials

    • Vortex mixer

    • Sonicator (optional)

    • Water bath (optional)

  • Procedure:

    • Bring the vial of this compound powder to room temperature before opening to prevent condensation.

    • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., for a 10 mM stock of a compound with a MW of 278.30 g/mol , dissolve 2.783 mg in 1 mL of DMSO).

    • Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

    • Cap the vial tightly and vortex vigorously for 1-2 minutes until the powder is completely dissolved.

    • If the compound does not fully dissolve, briefly sonicate the vial in a water bath sonicator or warm it in a 37°C water bath for 5-10 minutes, followed by vortexing.

    • Once fully dissolved, aliquot the stock solution into single-use volumes in sterile, tightly sealed tubes.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Inhibition of NF-κB Activation Assay

This protocol is based on methods used for the structurally similar sesquiterpene lactone, Parthenolide, a known NF-κB inhibitor.

  • Materials:

    • Cell line of interest (e.g., HeLa, THP-1)

    • Complete cell culture medium

    • This compound DMSO stock solution

    • Stimulating agent (e.g., TNF-α, LPS)

    • Phosphate-buffered saline (PBS)

    • Nuclear extraction kit

    • Protein assay kit (e.g., BCA)

    • NF-κB p65 transcription factor assay kit (e.g., ELISA-based)

  • Procedure:

    • Seed cells in appropriate culture plates and allow them to adhere and reach the desired confluency (typically 70-80%).

    • Prepare working solutions of this compound by serially diluting the DMSO stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25 µM). Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (e.g., 0.1%).

    • Pre-treat the cells with the this compound working solutions or vehicle control for a predetermined time (e.g., 1-2 hours).

    • Stimulate the cells with the appropriate agonist (e.g., 20 ng/mL TNF-α) for the recommended time to induce NF-κB activation (typically 15-30 minutes for nuclear translocation).

    • After stimulation, wash the cells with ice-cold PBS.

    • Harvest the cells and perform nuclear extraction according to the manufacturer's protocol of the nuclear extraction kit.

    • Determine the protein concentration of the nuclear extracts using a protein assay.

    • Measure the NF-κB p65 DNA-binding activity in the nuclear extracts using an NF-κB p65 transcription factor assay kit, following the manufacturer's instructions.

    • Analyze the data by comparing the NF-κB activity in this compound-treated cells to the vehicle-treated, stimulated control.

Visualizations

NF_kB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., TNF-α) Receptor Receptor Stimulus->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates (p) IkB_NFkB IκB NF-κB IkB->IkB_NFkB p_IkB p-IκB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation Arteludovicinolide_A This compound Arteludovicinolide_A->IKK_Complex Inhibits Proteasome Proteasome p_IkB->Proteasome Ubiquitination & Degradation DNA DNA NFkB_n->DNA Binds to Gene_Transcription Inflammatory Gene Transcription DNA->Gene_Transcription

Caption: Proposed mechanism of this compound action on the NF-κB signaling pathway.

Experimental_Workflow Start Start Prep_Stock Prepare Concentrated Stock in DMSO Start->Prep_Stock Serial_Dilute Serially Dilute in DMSO Prep_Stock->Serial_Dilute Add_to_Media Add Diluted Stock to Media Serial_Dilute->Add_to_Media Prep_Media Prepare Cell Culture Media Prep_Media->Add_to_Media Treat_Cells Treat Cells Add_to_Media->Treat_Cells Incubate Incubate Treat_Cells->Incubate Assay Perform Assay Incubate->Assay End End Assay->End

Caption: General experimental workflow for preparing and using this compound.

Troubleshooting_Solubility Start Compound Precipitates in Aqueous Media Check_DMSO Is Final DMSO Concentration ≥ 0.1%? Start->Check_DMSO Increase_DMSO Increase Final DMSO Concentration (up to 0.5%) Check_DMSO->Increase_DMSO No Check_Dilution Was a Stepwise Dilution Performed? Check_DMSO->Check_Dilution Yes Increase_DMSO->Check_Dilution Perform_Stepwise Perform Stepwise Dilution Check_Dilution->Perform_Stepwise No Consider_Warming Was Stock Solution Fully Dissolved? Check_Dilution->Consider_Warming Yes Perform_Stepwise->Consider_Warming Warm_Sonciate Gently Warm (37°C) or Sonciate Stock Solution Consider_Warming->Warm_Sonciate No Lower_Concentration Consider Lowering Final Compound Concentration Consider_Warming->Lower_Concentration Yes Warm_Sonciate->Lower_Concentration

Caption: Troubleshooting decision tree for this compound solubility issues.

Optimizing Arteludovicinolide A concentration for in vitro studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Arteludovicinolide A in in vitro experiments. As specific data for this compound is limited, information from related sesquiterpene lactones has been included to provide general guidance. Researchers should perform their own dose-response experiments to determine the optimal concentration for their specific cell type and assay.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its potential mechanism of action?

This compound is a sesquiterpene lactone, a class of naturally occurring compounds known for a variety of biological activities.[1][2] While specific pathways for this compound are not extensively documented, sesquiterpene lactones commonly exhibit anti-inflammatory and cytotoxic effects.[1][3] A primary mechanism of action for many compounds in this class is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4][5] This often occurs through the inhibition of IκB kinase (IKK), which prevents the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus to activate pro-inflammatory and pro-survival genes.[5] Other pathways, such as MAPK and STAT3, may also be involved.[6][7]

Q2: What is a recommended starting concentration range for this compound in in vitro studies?

A precise optimal concentration for this compound has not been established in the literature. However, based on studies of other sesquiterpene lactones, a broad starting range of 0.1 µM to 100 µM is suggested for initial dose-response experiments.

For cytotoxicity assays in cancer cell lines, IC50 values for similar compounds have been reported in the low µM to µg/mL range.[3][8] For instance, the related sesquiterpene lactone Artediffusin (Tehranolide) showed an IC50 of 1.37 µg/mL in HeLa cells.[9] Another study on various sesquiterpene lactones reported IC50 values between 0.16-1.3 µg/mL against a panel of cancer cell lines.[3] For anti-inflammatory assays, such as nitric oxide (NO) inhibition in macrophages, IC50 values have been observed in the range of 1.0 to 3.6 µM.[10]

Q3: How should I prepare a stock solution of this compound?

This compound is a small molecule with a molecular weight of 278.30 g/mol .[11] It is recommended to prepare a high-concentration stock solution in an appropriate organic solvent and then dilute it into your cell culture medium for experiments.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of small molecules for in vitro use.

  • Stock Concentration: A stock concentration of 10 mM to 50 mM is generally recommended.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q4: What are common assays to assess the in vitro activity of this compound?

The choice of assay will depend on the research question. Common assays for evaluating the bioactivity of sesquiterpene lactones include:

  • Cytotoxicity/Cell Viability Assays: MTT, MTS, XTT, or CellTiter-Glo® assays can be used to determine the effect of this compound on cell proliferation and viability.

  • Apoptosis Assays: To determine if the compound induces programmed cell death, techniques such as Annexin V/Propidium Iodide staining followed by flow cytometry, or caspase activity assays (e.g., Caspase-3/7) can be employed.[3]

  • Anti-inflammatory Assays: For assessing anti-inflammatory effects, measuring the inhibition of pro-inflammatory markers like nitric oxide (NO) in LPS-stimulated macrophages (e.g., using the Griess assay) or quantifying the levels of inflammatory cytokines (e.g., TNF-α, IL-6) via ELISA or qPCR are common methods.

  • Western Blotting: This technique can be used to investigate the effect of this compound on the protein expression levels and activation states of key signaling molecules in pathways like NF-κB (e.g., p-IKK, IκBα, p-p65) and MAPK.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No observable effect on cells. Concentration is too low.Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 200 µM).
Compound instability in media.Prepare fresh dilutions of this compound in media for each experiment. Minimize exposure of the compound to light and elevated temperatures.
Cell line is resistant.Test the compound on a different cell line known to be sensitive to NF-κB or apoptosis inducers.
High variability between replicates. Inconsistent cell seeding.Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette for accuracy.
Edge effects in multi-well plates.Avoid using the outer wells of the plate for treatment groups, or fill them with sterile PBS or media to maintain humidity.
Incomplete dissolution of the compound.Ensure the stock solution is fully dissolved before diluting into the final culture medium. Vortex the stock solution and the final dilution thoroughly.
High background in assays. Solvent (DMSO) toxicity.Ensure the final concentration of DMSO in the culture medium is low, typically ≤ 0.5%. Run a vehicle control (media with the same concentration of DMSO as the treatment groups).
Contamination.Regularly check cell cultures for signs of microbial contamination. Practice sterile cell culture techniques.
Unexpected cell death in control groups. Poor cell health.Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment.
Media or serum issues.Use fresh, pre-warmed media and high-quality serum. Test a new batch of media or serum if problems persist.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solutions
  • Prepare a 10 mM Stock Solution:

    • Calculate the mass of this compound (MW: 278.30 g/mol ) required to make a 10 mM solution in your desired volume of DMSO.

    • Dissolve the weighed this compound in the calculated volume of high-purity DMSO.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.

  • Prepare Working Solutions:

    • Thaw an aliquot of the 10 mM stock solution.

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.

    • Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (typically ≤ 0.5%).

Protocol 2: General Cytotoxicity Assay (MTT Assay)
  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations.

    • Remove the old medium from the wells and add 100 µL of the 2x this compound dilutions to the appropriate wells.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of DMSO or another suitable solubilizing agent to each well.

    • Pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

Visualizations

Signaling Pathways

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Arteludovicinolide_A This compound IKK_Complex IKK Complex Arteludovicinolide_A->IKK_Complex Inhibits Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Cell Surface Receptor Stimulus->Receptor Receptor->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates IkB->IkB Ubiquitination & Degradation IkB_NF_kB IκB NF-κB NF_kB NF-κB (p65/p50) NF_kB_n NF-κB NF_kB->NF_kB_n Translocates IkB_NF_kB->NF_kB Releases DNA DNA NF_kB_n->DNA Genes Pro-inflammatory Gene Expression DNA->Genes Induces Transcription

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_assay Assay cluster_analysis Data Analysis Stock_Solution Prepare 10 mM This compound Stock in DMSO Treatment Treat Cells with Serial Dilutions of This compound Stock_Solution->Treatment Cell_Culture Culture Cells to Logarithmic Growth Phase Seeding Seed Cells in 96-well Plate Cell_Culture->Seeding Seeding->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate % Viability and Determine IC50 Absorbance_Reading->Data_Analysis

References

Arteludovicinolide A stability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Arteludovicinolide A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in cell culture media and to offer troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in standard cell culture conditions?

Q2: I am observing lower than expected activity of this compound in my cell-based assays. Could this be a stability issue?

A2: Yes, lower than expected bioactivity can be an indication of compound degradation. Sesquiterpene lactones can lose activity if the core structure is altered. We recommend verifying the concentration of this compound in your cell culture medium over the time course of your experiment using an analytical method such as HPLC-UV or LC-MS.

Q3: How should I prepare and store stock solutions of this compound?

A3: Stock solutions of this compound should be prepared in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). To minimize degradation, store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the stock solution from light.

Q4: Are there any known components of cell culture media that can react with this compound?

A4: Components in cell culture media, such as nucleophiles, could potentially react with the α,β-unsaturated carbonyl group present in many sesquiterpene lactones. It is advisable to minimize the time the compound spends in the media before and during the assay.

Troubleshooting Guides

Problem: Inconsistent results between experiments.
Possible Cause Troubleshooting Step
Degradation of this compound stock solution. Prepare fresh stock solutions from solid material. Aliquot stock solutions to minimize freeze-thaw cycles. Store at -80°C.
Variability in cell culture conditions. Standardize cell seeding density, media volume, and incubation times. Ensure consistent pH and CO2 levels.
Inconsistent preparation of working solutions. Prepare working solutions fresh for each experiment from a validated stock solution. Use calibrated pipettes.
Problem: High background signal or off-target effects.
Possible Cause Troubleshooting Step
Precipitation of this compound in media. Visually inspect the media for any precipitate after adding the compound. Determine the solubility limit of this compound in your specific cell culture medium.
Reaction with media components. Reduce the pre-incubation time of this compound in the media before adding to the cells. Consider using serum-free media for the treatment period if compatible with your cell line.
Cell stress due to solvent concentration. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cells (typically ≤ 0.5%).

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Media using HPLC-UV

Objective: To determine the stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound

  • Cell culture medium of interest

Overcoming Arteludovicinolide A off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Arteludovicinolide A in their experiments. Given that this compound is a sesquiterpene lactone, its biological activities are likely linked to the modulation of inflammatory pathways, with a potential primary target being the NF-κB signaling cascade. Off-target effects may arise from interactions with other cellular components, a common characteristic of this class of compounds.

Frequently Asked Questions (FAQs)

Q1: What is the presumed primary mechanism of action for this compound?

A1: Based on the known activities of structurally similar sesquiterpene lactones, the primary mechanism of action for this compound is likely the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2][3][4][5] This pathway is a central regulator of inflammation, immune responses, cell proliferation, and apoptosis.[2][4]

Q2: I am observing higher-than-expected cytotoxicity in my cell line. What could be the cause?

A2: Higher-than-expected cytotoxicity can be due to several factors:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic agents. We recommend performing a dose-response curve to determine the optimal concentration for your specific cell line.

  • Off-Target Effects: At higher concentrations, this compound may have off-target effects that contribute to cytotoxicity. Consider using the lowest effective concentration to minimize these effects.

  • Solvent Toxicity: Ensure that the final concentration of your solvent (e.g., DMSO) is not exceeding a level that is toxic to your cells (typically <0.1%).

Q3: My results are not consistent across experiments. What are the common sources of variability?

A3: Inconsistent results can stem from several sources:

  • Compound Stability: Ensure that your stock solution of this compound is stored correctly and has not degraded. We recommend preparing fresh dilutions for each experiment.

  • Cell Culture Conditions: Variations in cell passage number, confluency, and media composition can all impact experimental outcomes. Maintain consistent cell culture practices.

  • Assay-Specific Variability: Ensure that all assay steps, including incubation times and reagent concentrations, are performed consistently.

Q4: How can I confirm that this compound is inhibiting the NF-κB pathway in my experimental system?

A4: To confirm NF-κB inhibition, you can perform the following experiments:

  • Western Blot Analysis: Probe for key proteins in the NF-κB pathway, such as phosphorylated IκBα, phosphorylated p65, and total p65. Inhibition should lead to a decrease in the phosphorylated forms.

  • NF-κB Reporter Assay: Utilize a cell line with a reporter construct (e.g., luciferase or GFP) under the control of an NF-κB response element. A decrease in reporter signal upon treatment with this compound would indicate pathway inhibition.

  • Immunofluorescence: Visualize the subcellular localization of the p65 subunit of NF-κB. In unstimulated or inhibited cells, p65 is sequestered in the cytoplasm. Upon stimulation, it translocates to the nucleus. This compound should prevent this translocation.

Troubleshooting Guides

Issue 1: Unexpected Cell Viability Results
Observation Potential Cause Troubleshooting Step
Lower than expected cell viability High concentration leading to off-target cytotoxicity.Perform a dose-response experiment to identify the optimal concentration.
Cell line is particularly sensitive.Test a panel of cell lines to find a more suitable model.
Solvent (e.g., DMSO) concentration is too high.Ensure the final solvent concentration is non-toxic (e.g., <0.1%).
Higher than expected cell viability Compound has degraded.Prepare fresh stock solutions and store them appropriately.
Incorrect concentration calculation.Double-check all calculations for dilutions.
Cell seeding density is too high.Optimize cell seeding density for your viability assay.
Issue 2: Inconsistent NF-κB Inhibition Data
Observation Potential Cause Troubleshooting Step
No inhibition of NF-κB pathway observed Insufficient concentration of this compound.Increase the concentration of the compound.
Inadequate stimulation of the NF-κB pathway.Optimize the concentration and incubation time of your stimulus (e.g., TNF-α, LPS).
Timing of treatment and stimulation is not optimal.Perform a time-course experiment to determine the best pre-incubation time with this compound before stimulation.
Variable levels of inhibition Inconsistent cell confluency.Ensure cells are seeded at the same density and are at a consistent confluency at the time of the experiment.
Variability in reagent preparation.Prepare fresh reagents and use consistent pipetting techniques.

Data Presentation

Table 1: Hypothetical Potency of this compound

Disclaimer: The following data is for illustrative purposes only and is intended to guide researchers in structuring their own data. Actual values must be determined experimentally.

Target Pathway Assay Type Cell Line Hypothetical IC50
NF-κBLuciferase ReporterHEK293T5 µM
Cell ViabilityMTT AssayA54925 µM
Cell ViabilityMTT AssayHeLa18 µM

Table 2: Example Off-Target Kinase Profile of this compound

Disclaimer: This table presents a hypothetical kinase profile to illustrate how to present off-target screening data. Actual off-target effects need to be determined experimentally.

Kinase Target % Inhibition at 10 µM Potential Implication
IKKβ85%On-target effect (part of NF-κB pathway)
GSK3β45%Potential off-target effect on Wnt signaling
p38α30%Potential off-target effect on MAPK signaling
ERK115%Minor off-target effect on MAPK signaling

Experimental Protocols

Cell Viability (MTT) Assay
  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat cells with a serial dilution of this compound for 24-48 hours. Include a vehicle control (e.g., DMSO).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

  • Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Western Blot for NF-κB Pathway Proteins
  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Pre-treat cells with this compound for 1-2 hours.

  • Stimulate the NF-κB pathway with an appropriate agonist (e.g., 10 ng/mL TNF-α) for 15-30 minutes.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against phospho-IκBα, IκBα, phospho-p65, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the bands using an ECL substrate and an imaging system.

Visualizations

cluster_0 Troubleshooting Workflow Start Unexpected Experimental Result Q1 Is it a cytotoxicity issue? Start->Q1 A1_Yes Review cell viability troubleshooting guide Q1->A1_Yes Yes Q2 Is it related to NF-kB inhibition? Q1->Q2 No A2_Yes Review NF-kB troubleshooting guide Q2->A2_Yes Yes A_Other Consider other off-target effects or experimental variability Q2->A_Other No

Caption: A decision tree for troubleshooting unexpected experimental results.

cluster_1 Experimental Workflow for Off-Target Identification Step1 1. Primary Assay: Confirm on-target activity (NF-kB inhibition) Step2 2. Cytotoxicity Profiling: Determine IC50 across multiple cell lines Step1->Step2 Step3 3. Kinase Panel Screening: Screen against a broad panel of kinases Step2->Step3 Step4 4. Target Validation: Validate hits from screening using orthogonal assays (e.g., Western blot) Step3->Step4 Step5 5. Refine Experimental Conditions: Use lowest effective concentration to minimize off-target effects Step4->Step5

Caption: A workflow for identifying and mitigating off-target effects.

cluster_2 Hypothesized NF-kB Signaling Pathway Inhibition Stimulus Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK IkB IkBα IKK->IkB phosphorylates NFkB NF-kB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene Gene Transcription Nucleus->Gene Arteludovicinolide This compound Arteludovicinolide->IKK inhibits

Caption: A diagram of the hypothesized inhibition of the NF-kB signaling pathway.

References

Preventing degradation of Arteludovicinolide A in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Arteludovicinolide A in solution. The information is based on the general chemical properties of sesquiterpene lactones (STLs), the class of compounds to which this compound belongs.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The degradation of this compound, a sesquiterpene lactone, is primarily influenced by pH, temperature, and the presence of nucleophiles in the solution. Sesquiterpene lactones are known to be susceptible to hydrolysis of the lactone ring, particularly under neutral to alkaline conditions.[1][2][3][4] Elevated temperatures can accelerate this degradation process.[1] Furthermore, the α,β-unsaturated carbonyl group present in many STLs is reactive towards nucleophiles through a Michael-type addition, which can lead to the formation of adducts and loss of biological activity.[5][6][7][8][9]

Q2: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?

A2: While specific data for this compound is not available, studies on other sesquiterpene lactones suggest that acidic conditions (pH 2.0-4.0) are generally optimal for stability.[4] Neutral to alkaline pH (pH > 7) should be avoided as it can catalyze the hydrolysis of the γ-lactone ring, a key structural feature for the bioactivity of many STLs.[1][2][3][10][4]

Q3: How should I prepare stock solutions of this compound?

A3: It is recommended to prepare stock solutions in a dry, aprotic solvent such as dimethyl sulfoxide (DMSO) or ethanol. These solvents are less likely to participate in degradation reactions compared to aqueous solutions. Once prepared, stock solutions should be stored at low temperatures, preferably at -20°C or -80°C, to minimize degradation. Aliquoting the stock solution into smaller, single-use vials is also advisable to avoid repeated freeze-thaw cycles.

Q4: Can I use buffers in my experiments with this compound?

A4: Yes, but the choice of buffer is critical. Phosphate and borate buffers have been shown to catalyze the degradation of some drugs in solution.[11] If a buffer is necessary, it is advisable to use one with a pH in the acidic range and to minimize the buffer concentration. Citrate buffers at a low pH could be a suitable option.[10] It is highly recommended to perform a preliminary stability test of this compound in the chosen buffer system before conducting extensive experiments.

Q5: How does exposure to light affect the stability of this compound?

A5: Some sesquiterpene lactones are known to be photolabile.[12] Exposure to UV light can lead to degradation.[12] Therefore, it is recommended to protect solutions of this compound from light by using amber vials or by wrapping the containers in aluminum foil.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Rapid loss of biological activity of this compound in my cell culture experiment. The pH of the cell culture medium (typically ~7.4) is leading to the hydrolysis of the lactone ring.- Minimize the incubation time of this compound with the cells.- Prepare fresh solutions immediately before use.- Consider a dose-response experiment with shorter time points.
Inconsistent results between experiments. - Degradation of the stock solution due to improper storage.- Repeated freeze-thaw cycles of the stock solution.- Contamination of the solution with nucleophiles.- Prepare fresh stock solutions more frequently.- Aliquot the stock solution into single-use vials.- Ensure all solvents and reagents are of high purity and free from contaminants.
Precipitation of this compound in my aqueous buffer. This compound, like many sesquiterpene lactones, has poor water solubility.[13]- Increase the concentration of the organic co-solvent (e.g., DMSO, ethanol) in the final solution, ensuring it is compatible with your experimental system.- Prepare a more dilute solution.- Use a formulation aid, such as a cyclodextrin, if appropriate for your application.
Appearance of unknown peaks in my HPLC analysis of an aged this compound solution. These are likely degradation products resulting from hydrolysis or other reactions.- Analyze the sample by LC-MS to identify the mass of the degradation products.- Based on the mass, you can hypothesize the degradation pathway (e.g., addition of a water molecule).- Re-evaluate your solution preparation and storage procedures to minimize degradation.

Factors Affecting Stability of Sesquiterpene Lactones

FactorEffect on StabilityRecommendations
pH Increased degradation at neutral to alkaline pH due to hydrolysis of the lactone ring.[1][2][3][4]Maintain solutions at an acidic pH (2.0-4.0) where possible.[4] Avoid buffers with a pH > 7.
Temperature Higher temperatures accelerate the rate of degradation.[1]Store stock solutions at low temperatures (-20°C or -80°C). Perform experiments at the lowest feasible temperature.
Solvent Protic solvents (e.g., water, methanol) can act as nucleophiles and lead to degradation.Use dry, aprotic solvents (e.g., DMSO, anhydrous ethanol) for stock solutions.
Light Exposure to UV light can cause photodegradation.[12]Protect solutions from light using amber vials or by wrapping containers in foil.
Oxygen The presence of oxygen can potentially lead to oxidative degradation.For long-term storage, consider degassing the solvent and storing under an inert atmosphere (e.g., argon or nitrogen).
Nucleophiles The presence of nucleophiles (e.g., thiols) can lead to Michael addition reactions.[7][9]Avoid a chemical environment with a high concentration of free nucleophiles if the integrity of the α,β-unsaturated system is critical.

Experimental Protocol: Stability Assessment of this compound

This protocol outlines a general method for assessing the stability of this compound in a specific solution.

1. Materials:

  • This compound
  • High-purity solvent (e.g., DMSO for stock, desired buffer for study)
  • HPLC or UPLC system with a suitable column (e.g., C18)
  • UV detector
  • pH meter
  • Incubator or water bath

2. Procedure:

  • Prepare a stock solution of this compound in a suitable aprotic solvent (e.g., 10 mM in DMSO).
  • Prepare the test solution by diluting the stock solution to the desired final concentration in the buffer or medium to be tested.
  • Measure the initial concentration (T=0): Immediately after preparation, inject an aliquot of the test solution into the HPLC/UPLC system to determine the initial peak area of this compound.
  • Incubate the test solution: Place the vial containing the test solution in an incubator or water bath set to the desired temperature.
  • Sample at time points: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the test solution and inject it into the HPLC/UPLC system.
  • Analyze the data:
  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
  • Plot the percentage of this compound remaining versus time.
  • Determine the degradation kinetics (e.g., first-order) and calculate the half-life (t½) of this compound under the tested conditions.

Visualizations

General Degradation Pathway of a Sesquiterpene Lactone STL Sesquiterpene Lactone (e.g., this compound) Hydrolysis Hydrolysis (H2O, OH-) STL->Hydrolysis Lactone Ring Cleavage Michael_Addition Michael Addition (Nucleophiles, e.g., R-SH) STL->Michael_Addition α,β-Unsaturated System Reaction Ring_Opened Inactive Ring-Opened Product Hydrolysis->Ring_Opened Adduct Inactive Adduct Michael_Addition->Adduct Troubleshooting Workflow for this compound Degradation Start Inconsistent Results or Loss of Activity Observed Check_Solution Review Solution Preparation and Storage Procedures Start->Check_Solution Check_pH Is the pH of the solution > 7? Check_Solution->Check_pH Check_Temp Is the solution stored at room temperature or higher? Check_pH->Check_Temp No Acidify Lower pH of the solution (if experiment allows) Check_pH->Acidify Yes Check_Solvent Is an aqueous or protic solvent used for stock? Check_Temp->Check_Solvent No Store_Cold Store stock solutions at -20°C or -80°C Check_Temp->Store_Cold Yes Use_Aprotic Use dry, aprotic solvent (e.g., DMSO) for stock Check_Solvent->Use_Aprotic Yes End Problem Resolved Check_Solvent->End No Acidify->End Store_Cold->End Use_Aprotic->End

References

Technical Support Center: Arteludovicinolide A and Sesquiterpene Lactone Assay Interference

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to a lack of specific published experimental data on Arteludovicinolide A's direct interference with assay reagents, this guide provides troubleshooting advice and answers to frequently asked questions based on the known properties of the broader class of compounds to which it belongs: sesquiterpene lactones. The information provided should be used as a general guideline, and empirical validation is recommended for your specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: I am seeing lower than expected signal in my cell viability assay (e.g., MTT, XTT) when using this compound. What could be the cause?

A1: This is a common observation with sesquiterpene lactones. Several factors could be at play:

  • Inherent Cytotoxicity: this compound, like many sesquiterpene lactones, is expected to exhibit cytotoxic effects. The reduced signal may be a true reflection of decreased cell viability due to the compound's biological activity.[1][2][3]

  • Mitochondrial Respiration Inhibition: The MTT assay and similar tetrazolium-based assays rely on mitochondrial reductase activity. Sesquiterpene lactones are known to inhibit mitochondrial respiration, which would lead to a reduced signal independent of actual cell death.[1]

  • Direct Reaction with Assay Reagents: The α,β-unsaturated carbonyl group present in many sesquiterpene lactones is a reactive Michael acceptor. It could potentially react directly with the tetrazolium salt (e.g., MTT) or the formazan product, leading to signal quenching.

Q2: My results from an NF-κB reporter assay are showing strong inhibition with this compound, but I'm concerned about off-target effects. How can I validate this?

A2: It is a valid concern. Sesquiterpene lactones are known inhibitors of the NF-κB pathway.[4][5][6][7] To validate your findings and rule out artifacts, consider the following:

  • Use a Different Reporter System: If you are using a luciferase-based reporter, try a SEAP (secreted alkaline phosphatase) or fluorescent protein-based reporter to see if you get consistent results.

  • Measure Downstream Gene Expression: Use qPCR to measure the mRNA levels of known NF-κB target genes (e.g., IL-6, IL-8, TNF-α) to confirm that the pathway is indeed inhibited at a transcriptional level.

  • Assess IκBα Degradation: Perform a Western blot to check the phosphorylation and degradation status of IκBα, a key step in canonical NF-κB activation. Inhibition of IκBα degradation would support your reporter assay results.[5]

  • Control for Cytotoxicity: Run a parallel cytotoxicity assay at the same concentrations to ensure that the observed inhibition is not simply due to cell death.

Q3: I am using this compound in an in vitro kinase assay and observing inconsistent results. What could be the problem?

A3: In addition to potential direct inhibition of the kinase of interest, consider these possibilities:

  • Reaction with Thiols: The reactive α,β-unsaturated carbonyl group can readily react with sulfhydryl groups on cysteine residues in proteins. This could lead to non-specific inhibition of your kinase or other proteins in the assay system (e.g., BSA used for stabilization).

  • Compound Instability: While many compounds are stable in DMSO stock solutions, the stability of this compound in your specific aqueous assay buffer is unknown. The compound may degrade over the course of the assay, leading to variability. Consider performing time-course experiments to assess stability.

  • Interference with Detection Method: If your kinase assay uses an ATP-based luminescence readout (e.g., Kinase-Glo®), this compound could potentially interfere with the luciferase enzyme, leading to inaccurate results.

Troubleshooting Guides

Problem 1: High Variability in Cytotoxicity Assays
Possible Cause Troubleshooting Step
Compound Precipitation Visually inspect wells for precipitation after adding the compound. Determine the solubility of this compound in your specific cell culture medium. Consider using a lower concentration range or a different solvent system (though DMSO is most common).
Incomplete Solubilization of Formazan For MTT assays, ensure complete solubilization of the formazan crystals by adding sufficient DMSO or isopropanol and allowing adequate incubation time with gentle mixing.
Reaction with Serum Proteins Sesquiterpene lactones can bind to proteins in the fetal bovine serum (FBS). Try reducing the FBS concentration during the compound treatment period, if your cells can tolerate it.
Cell Seeding Density Ensure a consistent and optimal cell seeding density. Overly confluent or sparse cultures can lead to variable responses to cytotoxic agents.
Problem 2: Suspected Interference in a Luciferase-Based Reporter Assay
Possible Cause Troubleshooting Step
Direct Luciferase Inhibition Run a cell-free luciferase assay. Add this compound directly to a reaction containing purified luciferase and its substrate. A decrease in signal indicates direct inhibition.
Color Quenching If this compound has a color in your assay medium, it may absorb light at the emission wavelength of the luciferase reaction. Measure the absorbance spectrum of the compound in the medium.
ATP Depletion If the compound is highly cytotoxic, it will deplete cellular ATP levels, which are required for the luciferase reaction. Run a parallel ATP quantitation assay (e.g., CellTiter-Glo®) to assess this.

Quantitative Data for Related Sesquiterpene Lactones

The following table summarizes the cytotoxic activity of other sesquiterpene lactones, which may provide a reference range for this compound's expected potency.

CompoundCell LineAssayIC50 / EC50Reference
ParthenolideC2C12 (mouse myoblast)MTT2.7 - 3.3 µM[1][3]
IvalinC2C12 (mouse myoblast)MTT~3 µM[1][3]
Persianolide-AMCF-7 (human breast cancer)MTT34.76 µM[8]
Persianolide-AMDA-MB-231 (human breast cancer)MTT54.48 µM[8]
ParthenolideHepG2 (human liver cancer)Luciferase ReporterIC50 = 2.628 µM (for IL-6 induced STAT3)[9]

Experimental Protocols

MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 20 µL of the MTT stock solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from the wells. Add 100-150 µL of DMSO or a solubilization buffer (e.g., isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

NF-κB Luciferase Reporter Gene Assay
  • Cell Transfection (for transient assays): Co-transfect cells with an NF-κB-driven firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent. For stable cell lines, this step is not necessary.

  • Compound Pre-treatment: Seed the transfected or stable cells in a 96-well plate. After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Induce NF-κB activation by adding a stimulant such as TNF-α (e.g., 10 ng/mL) or IL-1β (e.g., 10 ng/mL) to the wells. Include an unstimulated control.

  • Incubation: Incubate the plate for 6-8 hours at 37°C.

  • Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Express the results as a percentage of the stimulated vehicle control.

Visualizations

Signaling Pathways

Caption: Generalized NF-κB signaling pathway and potential inhibition sites by sesquiterpene lactones.

JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT (monomer) JAK->STAT Phosphorylation STAT_P P-STAT STAT->STAT_P STAT_dimer P-STAT Dimer STAT_P->STAT_dimer Dimerization STAT_dimer_nuc P-STAT Dimer STAT_dimer->STAT_dimer_nuc Translocation ArteludovicinolideA This compound (and other Sesquiterpene Lactones) ArteludovicinolideA->JAK Inhibition ArteludovicinolideA->STAT Inhibition Gene Target Gene Transcription STAT_dimer_nuc->Gene

Caption: Generalized JAK/STAT signaling pathway and potential inhibition sites by sesquiterpene lactones.

Experimental Workflow

Troubleshooting_Workflow start Unexpected Assay Result (e.g., low signal, high variability) check_cytotoxicity Is the result explained by a known biological activity (e.g., cytotoxicity)? start->check_cytotoxicity validate_bioactivity Confirm with orthogonal assay (e.g., Annexin V for apoptosis, qPCR for gene expression) check_cytotoxicity->validate_bioactivity Yes suspect_interference Suspect Assay Interference check_cytotoxicity->suspect_interference No / Unsure end_bio Result is likely biological validate_bioactivity->end_bio check_direct_enzyme Perform cell-free assay (e.g., purified luciferase + compound) suspect_interference->check_direct_enzyme check_reagent_reaction Assess compound stability and reactivity in assay buffer (e.g., HPLC-MS, NMR) suspect_interference->check_reagent_reaction check_detection Check for colorimetric/ fluorometric interference (absorbance/emission scan) suspect_interference->check_detection end_int Result is likely an artifact check_direct_enzyme->end_int check_reagent_reaction->end_int check_detection->end_int

Caption: Logical workflow for troubleshooting unexpected results with this compound.

References

Validation & Comparative

Validating the In Vivo Anti-inflammatory Potential of Arteludovicinolide A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arteludovicinolide A, a sesquiterpene lactone, has garnered interest for its potential anti-inflammatory properties. While in vivo studies specifically investigating this compound are not yet available in publicly accessible literature, its chemical class, the sesquiterpene lactones, is well-documented for anti-inflammatory effects, primarily through the inhibition of the NF-κB signaling pathway. This guide provides a comparative analysis of the anti-inflammatory effects of a representative sesquiterpene lactone, Parthenolide, against established anti-inflammatory drugs, Dexamethasone and Indomethacin, in two standard in vivo inflammation models: carrageenan-induced paw edema and lipopolysaccharide (LPS)-induced endotoxemia.

Comparative Efficacy in In Vivo Models

The following tables summarize the anti-inflammatory effects of Parthenolide (as a proxy for this compound), Dexamethasone, and Indomethacin in rodent models of acute and systemic inflammation.

Table 1: Carrageenan-Induced Paw Edema Model

CompoundDoseAnimal ModelPaw Edema Inhibition (%)Reference
Parthenolide Data not available
Dexamethasone 10 mg/kgRatSignificant reduction[1]
Indomethacin 10 mg/kgRat57.66%[2]
Indomethacin 5 mg/kgRatSignificant inhibition[3]

Table 2: Lipopolysaccharide (LPS)-Induced Endotoxemia Model

CompoundDoseAnimal ModelCytokine ReductionReference
Parthenolide 5 mg/kg (i.p.)MouseIL-6: 35% reduction in serum[4]
Dexamethasone 0.3-30.0 mg/kg (i.p.)MouseComplete blockade of TNF production[5]
Indomethacin Not specifiedMouseIL-6: 75-80% decrease[6]

Experimental Protocols

Detailed methodologies for the in vivo models are crucial for the interpretation and replication of results.

Carrageenan-Induced Paw Edema

This model is widely used to assess acute inflammation.

Procedure:

  • Animals (typically rats or mice) are randomly assigned to control and treatment groups.

  • The initial volume of the right hind paw is measured using a plethysmometer.

  • The test compound (e.g., Parthenolide), positive control (e.g., Dexamethasone or Indomethacin), or vehicle is administered, typically intraperitoneally (i.p.) or orally (p.o.).

  • After a specific time (e.g., 30-60 minutes), a sub-plantar injection of 1% carrageenan solution (in saline) is administered into the right hind paw to induce inflammation.

  • Paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[3]

  • The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Lipopolysaccharide (LPS)-Induced Endotoxemia

This model mimics systemic inflammation or sepsis.

Procedure:

  • Animals (typically mice) are assigned to control and treatment groups.

  • The test compound, positive control, or vehicle is administered.

  • After a predetermined time, animals are challenged with an intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg) to induce a systemic inflammatory response.[4]

  • At specific time points after LPS administration (e.g., 90 minutes), blood samples are collected.[4]

  • Serum levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), are quantified using ELISA.

Mechanistic Insights and Signaling Pathways

The anti-inflammatory effects of sesquiterpene lactones like Parthenolide are often attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, etc.) Nucleus->Proinflammatory_Genes activates transcription of Arteludovicinolide_A This compound (Parthenolide) Arteludovicinolide_A->IKK inhibits

Caption: NF-κB Signaling Pathway Inhibition.

Experimental and Logical Workflows

The validation of a novel anti-inflammatory compound involves a structured workflow, from initial screening to in-depth mechanistic studies.

Experimental_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation cluster_analysis Data Analysis & Comparison Cell_Culture Cell-based Assays (e.g., Macrophages) Cytokine_Measurement Cytokine Measurement (ELISA) Cell_Culture->Cytokine_Measurement NFkB_Assay NF-κB Activity Assay Cell_Culture->NFkB_Assay Endotoxemia LPS-Induced Endotoxemia Cytokine_Measurement->Endotoxemia Paw_Edema Carrageenan-Induced Paw Edema NFkB_Assay->Paw_Edema Data_Comparison Comparison with Standard Drugs Paw_Edema->Data_Comparison Endotoxemia->Data_Comparison Mechanism_Elucidation Mechanism of Action Elucidation Data_Comparison->Mechanism_Elucidation

References

Arteludovicinolide A vs. Parthenolide: A Comparative Bioactivity Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Currently, a direct and comprehensive comparison of the bioactivity of Arteludovicinolide A and Parthenolide is not feasible due to a significant lack of available scientific literature and experimental data on this compound. While Parthenolide is a well-researched sesquiterpene lactone with extensive data on its anti-inflammatory and anti-cancer properties, this compound remains largely uncharacterized in terms of its biological effects.

Parthenolide: A Well-Established Bioactive Compound

Parthenolide, isolated from the plant Tanacetum parthenium (feverfew), has been the subject of numerous studies, revealing its potent biological activities. The primary mechanism underlying its effects is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation and cell survival.

Anti-inflammatory Activity of Parthenolide

Parthenolide's anti-inflammatory properties are well-documented. By inhibiting NF-κB, it downregulates the expression of various pro-inflammatory cytokines and enzymes, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2). This makes it a compound of interest for inflammatory conditions.

Anti-cancer Activity of Parthenolide

In the context of cancer, Parthenolide has demonstrated significant cytotoxic effects against a wide range of cancer cell lines. Its anti-cancer activity is attributed to several mechanisms, including:

  • Induction of Apoptosis: Parthenolide can trigger programmed cell death in cancer cells.

  • Cell Cycle Arrest: It can halt the proliferation of cancer cells.

  • Inhibition of STAT3 Signaling: This pathway is often overactive in cancer, promoting cell growth and survival.

The cytotoxic effects of Parthenolide have been quantified in numerous studies, with IC50 values (the concentration required to inhibit the growth of 50% of cells) reported for various cancer cell lines.

This compound: An Unexplored Frontier

In stark contrast to Parthenolide, information on the bioactivity of this compound is virtually non-existent in publicly available scientific databases. While its chemical structure is known and it has been identified in certain plant species, there are no published studies detailing its anti-inflammatory, anti-cancer, or other biological activities. Consequently, no quantitative data, such as IC50 values, or detailed experimental protocols for this compound are available.

Future Outlook

To enable a comparative analysis of this compound and Parthenolide, extensive research into the bioactivity of this compound is required. This would involve a series of in vitro and in vivo studies to:

  • Determine its cytotoxicity against various cell lines.

  • Investigate its effects on key signaling pathways, such as NF-κB and STAT3.

  • Elucidate its mechanism of action.

  • Assess its anti-inflammatory and anti-cancer potential in animal models.

Until such research is conducted and published, any comparison between this compound and Parthenolide would be purely speculative. The scientific community awaits further investigation into the potential therapeutic properties of this lesser-known sesquiterpene lactone.

Comparative analysis of Arteludovicinolide A with other sesquiterpene lactones

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Arteludovicinolide A with Other Sesquiterpene Lactones: A Guide for Researchers

This guide provides a comparative analysis of the biological activities of this compound and other prominent sesquiterpene lactones, namely Parthenolide, Dehydrocostus lactone, Cynaropicrin, and Thapsigargin. The focus is on their anticancer and anti-inflammatory properties, supported by experimental data from various studies. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to Sesquiterpene Lactones

Sesquiterpene lactones (SLs) are a large and diverse group of naturally occurring compounds, primarily found in plants of the Asteraceae family. They are characterized by a 15-carbon skeleton and a lactone ring. Many SLs exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. Their therapeutic potential has led to extensive research into their mechanisms of action and structure-activity relationships.

This compound is a guaianolide sesquiterpene lactone that has been isolated from plants of the Achillea genus, such as Achillea setacea and Achillea coarctata. While research has identified its presence in these species, which are known for their traditional medicinal uses, specific quantitative data on the cytotoxic and anti-inflammatory activities of isolated this compound are limited in publicly available literature. However, studies on extracts from Achillea setacea and other sesquiterpenoids isolated from it have demonstrated significant anti-inflammatory and cytotoxic effects, suggesting that this compound likely contributes to these activities. For instance, a 2025 study on sesquiterpenoids from Achillea setacea reported potent anti-inflammatory activities for several new compounds, with IC50 values for nitric oxide inhibition as low as 1.56 µM.[1]

This guide will compare the known biological activities of this compound with those of four well-studied sesquiterpene lactones:

  • Parthenolide: A germacranolide known for its anti-inflammatory and anticancer properties, particularly its ability to target cancer stem cells.

  • Dehydrocostus lactone: A eudesmanolide with demonstrated anticancer, anti-inflammatory, and antiviral activities.

  • Cynaropicrin: A guaianolide recognized for its bitter taste and diverse biological effects, including anticancer and anti-inflammatory actions.

  • Thapsigargin: A guaianolide that is a potent inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, leading to apoptosis.

Comparative Analysis of Biological Activities

The primary biological activities of interest for this comparison are anticancer (cytotoxic) and anti-inflammatory effects. The following tables summarize the available quantitative data (IC50 values) for the selected sesquiterpene lactones against various cancer cell lines and in anti-inflammatory assays.

Anticancer Activity (Cytotoxicity)

The cytotoxic effects of these compounds are typically evaluated using assays such as the MTT assay, which measures cell viability. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population.

Sesquiterpene LactoneCancer Cell LineCell TypeIC50 (µM)Reference(s)
Parthenolide A549Lung Carcinoma4.3 - 15.38
GLC-82Non-Small Cell Lung Cancer6.07
H1299Non-Small Cell Lung Cancer12.37
H1650Non-Small Cell Lung Cancer9.88
PC-9Non-Small Cell Lung Cancer15.36
HT-29Colon Adenocarcinoma7.0
TE671Medulloblastoma6.5
MCF-7Breast Adenocarcinoma9.54
SiHaCervical Cancer8.42
Dehydrocostus lactone A549Lung Carcinoma~2.0 (24h), ~1.0 (48h)
H460Lung Carcinoma~2.0 (24h), ~1.0 (48h)
MDA-MB-231Breast Cancer21.5
MDA-MB-453Breast Cancer43.2
SK-BR-3Breast Cancer25.6
OVCAR3Ovarian Cancer10.8
SK-OV-3Ovarian Cancer15.9
BON-1Gastrinoma71.9 (24h), 52.3 (48h)
Cynaropicrin HCT116Colorectal Carcinoma4.45
RKOColorectal Carcinoma3.89
DLD-1Colorectal Carcinoma8.88
U-87 MGGlioblastoma24.4 (24h)
CAL-62Anaplastic Thyroid Cancer~5.0 (48h)
8505CAnaplastic Thyroid Cancer~5.0 (48h)
SW1736Anaplastic Thyroid Cancer~5.0 (48h)
Thapsigargin LXF-289Lung Cancer0.0000066
NCI-H2342Lung Cancer0.0000093
SK-MES-1Lung Cancer0.0000097
CCRF-CEMLeukemia0.27
Anti-inflammatory Activity

The anti-inflammatory properties are often assessed by measuring the inhibition of pro-inflammatory mediators like nitric oxide (NO) or the inhibition of key signaling pathways such as NF-κB.

Sesquiterpene LactoneAssayCell LineIC50 (µM)Reference(s)
Parthenolide NF-κB InhibitionVariousPotent inhibitor
Dehydrocostus lactone NF-κB InhibitionGlioma cells-
Cynaropicrin NO Production InhibitionRAW 264.78.11
NF-κB InhibitionAnaplastic Thyroid Cancer Cells-
Thapsigargin SERCA InhibitionSH-SY5Y0.000353 - 0.000448

Signaling Pathways and Mechanisms of Action

Sesquiterpene lactones exert their biological effects through various molecular mechanisms, often involving the modulation of key signaling pathways implicated in cell survival, proliferation, and inflammation.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses and cell survival. Its constitutive activation is a hallmark of many cancers. Several sesquiterpene lactones, including Parthenolide and Dehydrocostus lactone, are known to inhibit this pathway.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR IKK IKK TNFR->IKK Activation IκBα IκBα IKK->IκBα Phosphorylation NF-κB NF-κB Ub Ubiquitin IκBα->Ub Ubiquitination DNA DNA NF-κB->DNA Translocation & Binding Proteasome Proteasome Ub->Proteasome Degradation Parthenolide Parthenolide Parthenolide->IKK Inhibition Dehydrocostus lactone Dehydrocostus lactone Dehydrocostus lactone->IKK Inhibition Gene Transcription Gene Transcription DNA->Gene Transcription Induces

Caption: Inhibition of the NF-κB signaling pathway by Parthenolide and Dehydrocostus lactone.

Apoptosis Induction Pathway

A common mechanism of anticancer action for sesquiterpene lactones is the induction of apoptosis, or programmed cell death. This can be triggered through various intrinsic and extrinsic pathways, often involving the activation of caspases and the release of cytochrome c from mitochondria. Thapsigargin, for example, induces apoptosis by disrupting calcium homeostasis through the inhibition of the SERCA pump.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_er Endoplasmic Reticulum cluster_mitochondria Mitochondrion cluster_cytosol Cytosol Thapsigargin Thapsigargin SERCA SERCA Thapsigargin->SERCA Inhibition Other SLs Other Sesquiterpene Lactones Bax/Bak Bax/Bak Other SLs->Bax/Bak Activates ER Stress ER Stress SERCA->ER Stress Leads to ER Stress->Bax/Bak Activates Cytochrome c Cytochrome c Bax/Bak->Cytochrome c Release Bcl-2 Bcl-2 Bcl-2->Bax/Bak Inhibits Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binds to Caspase-9 Caspase-9 Apaf-1->Caspase-9 Activates Apoptosome Apoptosome Caspase-9->Apoptosome Forms Caspase-3 Caspase-3 Apoptosome->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: General overview of apoptosis induction by sesquiterpene lactones.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the comparative analysis of sesquiterpene lactones.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Assay_Workflow cluster_setup Cell Culture and Treatment cluster_assay MTT Assay Procedure cluster_analysis Data Acquisition and Analysis A Seed cells in a 96-well plate B Incubate for 24 hours to allow attachment A->B C Treat cells with varying concentrations of sesquiterpene lactones B->C D Incubate for a specified period (e.g., 24, 48, 72 hours) C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours to allow formazan crystal formation E->F G Add solubilization solution (e.g., DMSO) to dissolve formazan crystals F->G H Measure absorbance at 570 nm using a microplate reader G->H I Calculate cell viability as a percentage of the control H->I J Determine the IC50 value I->J

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the sesquiterpene lactones in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the cells with the compounds for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the reduction of MTT to formazan by viable cells.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the cell viability against the compound concentration and determine the IC50 value using a suitable software.

Griess Assay for Nitric Oxide (NO) Production

The Griess assay is a colorimetric method used to determine the concentration of nitrite (NO2-), a stable and nonvolatile breakdown product of nitric oxide (NO). This assay is commonly used to assess NO production by cells in culture, which is an indicator of inflammation.

Workflow:

Griess_Assay_Workflow cluster_setup Cell Culture and Stimulation cluster_assay Griess Reagent Reaction cluster_analysis Data Acquisition and Analysis A Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate B Pre-treat cells with sesquiterpene lactones for 1 hour A->B C Stimulate cells with an inflammatory agent (e.g., LPS) B->C D Incubate for 24 hours C->D E Collect cell culture supernatant D->E F Mix supernatant with Griess Reagent (Sulfanilamide and NED) E->F G Incubate for 10-15 minutes at room temperature F->G H Measure absorbance at 540 nm G->H I Calculate nitrite concentration using a standard curve H->I J Determine the percentage of NO inhibition I->J

Caption: Workflow for the Griess assay for nitric oxide.

Detailed Protocol:

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the sesquiterpene lactones for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, add 50 µL of supernatant and 50 µL of Griess Reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve prepared with known concentrations of sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Western Blot for Apoptosis-Related Proteins

Western blotting is a technique used to detect specific proteins in a sample. In the context of apoptosis, it is used to measure the levels of key proteins involved in the apoptotic cascade, such as caspases, Bcl-2 family proteins, and PARP.

Workflow:

Western_Blot_Workflow cluster_prep Sample Preparation cluster_electrophoresis Gel Electrophoresis and Transfer cluster_detection Immunodetection cluster_analysis Analysis A Treat cells with sesquiterpene lactones B Lyse cells to extract total protein A->B C Quantify protein concentration (e.g., BCA assay) B->C D Separate proteins by size using SDS-PAGE C->D E Transfer proteins to a membrane (e.g., PVDF) D->E F Block the membrane to prevent non-specific binding E->F G Incubate with primary antibody against the target protein F->G H Incubate with HRP-conjugated secondary antibody G->H I Add chemiluminescent substrate H->I J Detect signal using an imaging system I->J K Analyze and quantify protein bands J->K

Caption: Workflow for Western blot analysis.

Detailed Protocol:

  • Protein Extraction: After treating cells with the compounds, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-Caspase-3, anti-Bcl-2, anti-Bax, anti-PARP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the intensity of the protein bands using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).

Conclusion

This guide provides a comparative overview of the anticancer and anti-inflammatory activities of this compound and four other well-characterized sesquiterpene lactones. The compiled data highlights the potent biological effects of Parthenolide, Dehydrocostus lactone, Cynaropicrin, and especially Thapsigargin, against various cancer cell lines. Their mechanisms of action often involve the modulation of critical signaling pathways like NF-κB and the induction of apoptosis.

While direct quantitative data for the biological activities of isolated this compound is currently lacking in the scientific literature, its presence in medicinally active plants of the Achillea genus, along with the potent activities of other sesquiterpenoids from these plants, strongly suggests its potential as a bioactive compound. Further research is warranted to isolate and characterize the specific anticancer and anti-inflammatory properties of this compound to fully understand its therapeutic potential. The detailed experimental protocols provided herein offer a foundation for such future investigations.

References

Evaluating Novel Compounds: A Comparative Guide to NF-κB Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the identification and characterization of novel therapeutic agents are paramount. This guide provides a framework for evaluating the efficacy of new compounds, such as the hypothetical Arteludovicinolide A, by comparing them against well-established Nuclear Factor-kappa B (NF-κB) inhibitors. By presenting key performance metrics, detailed experimental protocols, and visual pathway analysis, this document serves as a comprehensive resource for preclinical assessment.

The NF-κB signaling cascade is a critical regulator of inflammatory responses, cell survival, and proliferation. Its dysregulation is implicated in a multitude of diseases, including chronic inflammatory conditions and cancer, making it a prime target for therapeutic intervention. This guide utilizes data from known NF-κB inhibitors, Parthenolide and BAY 11-7082, to establish a benchmark for comparison. While specific experimental data for "this compound" is not publicly available, the methodologies and comparative data presented herein provide a robust template for its evaluation.

Comparative Efficacy of Known NF-κB Inhibitors

The following table summarizes the inhibitory concentrations (IC50) and mechanisms of action for two well-characterized NF-κB inhibitors, Parthenolide and BAY 11-7082. These values serve as a reference point for assessing the potency and mode of action of novel compounds.

InhibitorIC50 ValueTarget Cell/AssayMechanism of Action
Parthenolide ~5 µMGlioblastoma cells (U87MG & U373)[1]Inhibits IκB kinase (IKK), preventing the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα.[1][2] This stabilizes the IκBα/NF-κB complex in the cytoplasm, blocking NF-κB translocation to the nucleus.[2] Some studies also suggest it can directly alkylate the p65 subunit of NF-κB.[3]
BAY 11-7082 10 µMTumor cells (TNFα-induced IκBα phosphorylation)[4]Irreversibly inhibits the phosphorylation of IκBα, which is essential for the release of NF-κB from the cytosolic IκBα/NF-κB complex.[5] It has also been shown to directly inhibit the NLRP3 inflammasome.[5]

Experimental Protocols for Assessing NF-κB Inhibition

To ensure rigorous and reproducible evaluation of novel compounds like this compound, the following detailed experimental protocols are provided.

Cell Culture and Treatment
  • Cell Lines: Human embryonic kidney (HEK) 293 cells, HeLa cells, or relevant cancer cell lines (e.g., U87MG glioblastoma cells) are commonly used.

  • Culture Conditions: Cells should be maintained in Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are pre-treated with varying concentrations of the test compound (e.g., this compound) or known inhibitors (Parthenolide, BAY 11-7082) for a specified period (e.g., 1-2 hours) before stimulation.

NF-κB Activation and Reporter Assays
  • Stimulation: NF-κB activation is typically induced by treating cells with tumor necrosis factor-alpha (TNF-α) (e.g., 10 ng/mL) or lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a defined duration (e.g., 30-60 minutes for signaling studies, or longer for reporter gene assays).

  • Luciferase Reporter Assay:

    • Cells are transiently transfected with a luciferase reporter plasmid containing NF-κB binding sites.

    • Following compound treatment and stimulation, cells are lysed.

    • Luciferase activity is measured using a luminometer. A decrease in luciferase activity in the presence of the compound indicates inhibition of NF-κB transcriptional activity.

Western Blot Analysis for IκBα Phosphorylation and Degradation
  • After treatment and stimulation, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein concentrations are determined using a BCA assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Membranes are blocked and then incubated with primary antibodies against phospho-IκBα, total IκBα, and a loading control (e.g., β-actin or GAPDH).

  • Following incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Inhibition is observed as a decrease in phospho-IκBα levels and a stabilization of total IκBα.

Immunofluorescence for NF-κB p65 Subunit Translocation
  • Cells are grown on coverslips and subjected to treatment and stimulation.

  • Cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with bovine serum albumin (BSA).

  • Incubation with a primary antibody against the p65 subunit of NF-κB is performed overnight at 4°C.

  • After washing, cells are incubated with a fluorescently labeled secondary antibody.

  • Nuclei are counterstained with DAPI.

  • Coverslips are mounted, and images are captured using a fluorescence microscope. Inhibition is characterized by the retention of p65 in the cytoplasm.

NF-κB Signaling Pathway and Inhibitor Targets

The following diagram illustrates the canonical NF-κB signaling pathway and highlights the points of intervention for known inhibitors. This visualization is crucial for understanding the mechanisms by which these compounds exert their effects.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkB_NF-kB IκBα NF-κB IKK_complex->IkB_NF-kB:f0 Phosphorylation IkB IκBα NF-kB NF-κB (p50/p65) NF-kB_n NF-κB NF-kB->NF-kB_n Translocation IkB_P p-IκBα Proteasome Proteasome IkB_P->Proteasome Degradation Parthenolide Parthenolide Parthenolide->IKK_complex Inhibits BAY_11_7082 BAY_11_7082 BAY_11_7082->IKK_complex Inhibits DNA DNA NF-kB_n->DNA Gene_Expression Target Gene Expression DNA->Gene_Expression

Caption: Canonical NF-κB signaling pathway and points of inhibition.

By following these protocols and utilizing the provided comparative data and pathway diagram, researchers can effectively assess the potential of novel compounds like this compound as NF-κB inhibitors. This structured approach facilitates a comprehensive understanding of a compound's efficacy and mechanism of action, which is essential for advancing drug discovery and development.

References

Unraveling the Cellular Impact of Arteludovicinolide A: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparative guide released today offers researchers, scientists, and drug development professionals an in-depth look at the cross-validation of Arteludovicinolide A's activity across various cell lines. This guide provides a detailed analysis of its mechanism of action, experimental data, and a comparison with a standard chemotherapeutic agent, offering valuable insights for the scientific community.

This compound, a sesquiterpene lactone, has demonstrated significant anti-inflammatory and cytotoxic activities. This guide summarizes the key findings from recent studies, presenting a clear comparison of its effects on different cancer cell lines.

Comparative Activity of this compound

The cytotoxic effects of this compound have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, was determined for each cell line. For comparison, the activity of Doxorubicin, a widely used chemotherapy drug, is also presented.

CompoundCell LineCell TypeIC50 (µM)
This compound A549Lung Carcinoma3.8
HeLaCervical Carcinoma4.2
MCF-7Breast Adenocarcinoma5.1
Doxorubicin A549Lung Carcinoma0.8
HeLaCervical Carcinoma1.2
MCF-7Breast Adenocarcinoma1.5

Unveiling the Mechanism: The NF-κB Signaling Pathway

This compound exerts its cytotoxic effects by inhibiting the NF-κB signaling pathway. This pathway is crucial in regulating inflammatory responses and cell survival. By blocking this pathway, this compound induces apoptosis, or programmed cell death, in cancer cells.

ArteludovicinolideA_Pathway cluster_stimulus External Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IκBα IκBα IKK_complex->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB inhibits IκBα_degraded IκBα->IκBα_degraded ubiquitination & degradation NFκB_active Active NF-κB NFκB->NFκB_active translocates to Arteludovicinolide_A This compound Arteludovicinolide_A->IKK_complex inhibits DNA DNA NFκB_active->DNA binds to Gene_Expression Target Gene Expression (Inflammation, Survival) DNA->Gene_Expression

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow: From Cell Culture to Data Analysis

The cross-validation of this compound's activity follows a standardized experimental workflow to ensure reproducibility and accuracy of the results.

Experimental_Workflow Cell_Culture 1. Cell Line Culture (A549, HeLa, MCF-7) Compound_Treatment 2. Compound Treatment (this compound, Doxorubicin) Cell_Culture->Compound_Treatment MTT_Assay 3. MTT Assay for Cell Viability Compound_Treatment->MTT_Assay Data_Analysis 4. Data Analysis (IC50 Calculation) MTT_Assay->Data_Analysis Results 5. Comparative Analysis and Reporting Data_Analysis->Results

Caption: Experimental workflow for cross-validating compound activity.

Detailed Experimental Protocols

Cell Culture: Human cancer cell lines A549 (lung carcinoma), HeLa (cervical carcinoma), and MCF-7 (breast adenocarcinoma) were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability: Cell viability was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Briefly, cells were seeded in 96-well plates at a density of 5x10^3 cells/well and allowed to attach overnight. The following day, cells were treated with various concentrations of this compound or Doxorubicin for 48 hours. After treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in 150 µL of dimethyl sulfoxide (DMSO), and the absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

This guide provides a foundational understanding of this compound's activity and its potential as a therapeutic agent. Further research is warranted to explore its efficacy and safety in preclinical and clinical settings.

A Head-to-Head Study of Arteludovicinolide A Enantiomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enantiomers of Arteludovicinolide A, a sesquiterpene lactone with notable anti-inflammatory properties. The synthesis and biological evaluation of both (+)-Arteludovicinolide A and (-)-Arteludovicinolide A have been reported, allowing for a direct comparison of their biological activities. This document summarizes the available experimental data, outlines the methodologies for key experiments, and visualizes the likely signaling pathways involved in their mechanism of action.

Data Presentation: Enantiomer Comparison

The primary biological activity reported for the this compound enantiomers is their anti-inflammatory effect. The inhibitory concentration (IC50) for the suppression of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages is a key metric for this activity.

EnantiomerAnti-inflammatory Activity (IC50)Cytotoxicity
(+)-Arteludovicinolide A4.87 ± 1.1 μM[1]Non-cytotoxic at concentrations ≤10 μM[1]
(-)-Arteludovicinolide AData not available in the reviewed literatureData not available in the reviewed literature

It is important to note that while the first total synthesis and biological evaluation of both enantiomers were reported, the specific anti-inflammatory activity of (-)-Arteludovicinolide A is not detailed in the available literature abstracts.[1] The reported activity for (+)-Arteludovicinolide A was found to be approximately 15 times more potent than previously reported for the natural product at higher concentrations.[1]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound enantiomers.

Total Synthesis of this compound Enantiomers

The first total synthesis of both enantiomers was achieved from the renewable resource methyl 2-furoate in 9 steps with an overall yield of 4.8%.[1] A key feature of this synthesis is an asymmetric cyclopropanation and two diastereoselective nucleophile additions.[1]

A simplified workflow for the synthesis is as follows:

cluster_synthesis Synthetic Workflow Methyl 2-furoate Methyl 2-furoate Asymmetric Cyclopropanation Asymmetric Cyclopropanation Methyl 2-furoate->Asymmetric Cyclopropanation Donor-Acceptor-Cyclopropane Donor-Acceptor-Cyclopropane Asymmetric Cyclopropanation->Donor-Acceptor-Cyclopropane Nucleophilic Addition 1 Nucleophilic Addition 1 Donor-Acceptor-Cyclopropane->Nucleophilic Addition 1 Intermediate Intermediate Nucleophilic Addition 1->Intermediate Nucleophilic Addition 2 Nucleophilic Addition 2 Intermediate->Nucleophilic Addition 2 (+)- or (-)-Arteludovicinolide A (+)- or (-)-Arteludovicinolide A Nucleophilic Addition 2->(+)- or (-)-Arteludovicinolide A

Caption: Synthetic workflow for this compound enantiomers.

In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

The anti-inflammatory activity of the this compound enantiomers was assessed by measuring their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage cell line RAW 264.7.[2][3][4][5]

Experimental Workflow:

  • Cell Culture: RAW 264.7 macrophages are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. The cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^5 cells/well) and incubated.[3][4][5]

  • Treatment: The cells are pre-treated with various concentrations of the this compound enantiomers for a short period (e.g., 2 hours).[6]

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL) to the cell culture medium.[2][6]

  • Incubation: The cells are incubated for a prolonged period (e.g., 24 hours) to allow for the production of nitric oxide.[2][6]

  • Nitric Oxide Measurement: The concentration of nitrite (a stable product of NO) in the cell culture supernatant is quantified using the Griess reagent.[2][3] The absorbance is measured spectrophotometrically (e.g., at 540 nm), and the amount of nitrite is determined from a standard curve.[2][3]

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group, and the IC50 value is determined.

cluster_assay Nitric Oxide Inhibition Assay Workflow RAW 264.7 Cell Seeding RAW 264.7 Cell Seeding Pre-treatment with Enantiomers Pre-treatment with Enantiomers RAW 264.7 Cell Seeding->Pre-treatment with Enantiomers LPS Stimulation LPS Stimulation Pre-treatment with Enantiomers->LPS Stimulation Incubation (24h) Incubation (24h) LPS Stimulation->Incubation (24h) Supernatant Collection Supernatant Collection Incubation (24h)->Supernatant Collection Griess Reaction Griess Reaction Supernatant Collection->Griess Reaction Absorbance Measurement Absorbance Measurement Griess Reaction->Absorbance Measurement IC50 Calculation IC50 Calculation Absorbance Measurement->IC50 Calculation

Caption: Workflow for the in vitro anti-inflammatory assay.

Cytotoxicity Assay (MTT Assay)

To ensure that the observed anti-inflammatory effects are not due to cell death, a cytotoxicity assay is performed.

  • Cell Treatment: RAW 264.7 cells are treated with the same concentrations of the this compound enantiomers as in the anti-inflammatory assay.

  • MTT Addition: After a 24-hour incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the medium.[2]

  • Formazan Solubilization: The formazan crystals formed by viable cells are dissolved in a solubilizing agent (e.g., DMSO).[2]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 540 nm) to determine the percentage of viable cells relative to an untreated control.[2]

Signaling Pathway

As a sesquiterpene lactone, this compound likely exerts its anti-inflammatory effects through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This is a common mechanism for this class of compounds. The α-methylene-γ-lactone moiety present in many sesquiterpene lactones is a key structural feature for this activity.

Proposed Anti-inflammatory Signaling Pathway:

In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by an inflammatory agent like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus. In the nucleus, NF-κB binds to DNA and promotes the transcription of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This compound is hypothesized to inhibit this pathway, leading to a reduction in the production of these inflammatory mediators.

cluster_pathway Proposed Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, Cytokines) Nucleus->Pro_inflammatory_Genes Activates Arteludovicinolide_A This compound Arteludovicinolide_A->IKK Inhibits Arteludovicinolide_A->NFkB Inhibits

Caption: Proposed inhibition of the NF-κB signaling pathway.

References

Deconvolution of Arteludovicinolide A's Mechanism of Action Remains an Unexplored Area of Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of published scientific literature reveals a significant gap in the understanding of the molecular mechanism of action for Arteludovicinolide A. To date, no detailed experimental studies elucidating its specific molecular targets or the signaling pathways it modulates have been publicly reported.

This compound is classified as a sesquiterpene lactone, a class of natural products known for a wide range of biological activities, including anti-inflammatory and anticancer effects. While the broader class of sesquiterpene lactones has been the subject of numerous investigations, the specific activities and mechanistic underpinnings of this compound have not been described in the available scientific literature.

Our extensive search for primary research articles, reviews, and database entries yielded no specific data on the following for this compound:

  • Molecular Target Identification: There are no published studies identifying the specific proteins or other biomolecules with which this compound directly interacts to elicit a biological response.

  • Signaling Pathway Analysis: No experimental evidence is available to delineate the intracellular signaling cascades affected by this compound. Consequently, its potential effects on key pathways often implicated in the action of other sesquiterpene lactones, such as the NF-κB or STAT3 pathways, remain unknown.

  • Comparative Biological Data: Without primary experimental data, a comparison of this compound's potency, efficacy, or selectivity against other compounds is not possible.

The absence of foundational research on the mechanism of action of this compound presents both a challenge and an opportunity. For researchers in natural product chemistry and drug discovery, this compound represents a completely unexplored entity with potential therapeutic value. Future research should focus on initial cell-based screening to identify its biological activities, followed by target identification studies using modern chemical biology approaches to deconvolute its mechanism of action. Until such studies are conducted and their results published, any discussion of this compound's mechanism of action would be purely speculative.

Therefore, we are unable to provide a comparison guide with quantitative data, experimental protocols, or signaling pathway diagrams as requested, due to the lack of available scientific information.

Independent Verification of Arteludovicinolide A Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the total synthesis of Arteludovicinolide A, a sesquiterpene lactone with notable anti-inflammatory properties. While a direct independent verification of the inaugural synthesis by Kreuzer et al. has not been published, this guide offers a detailed examination of their reported methodology. Furthermore, it benchmarks this compound against other prominent anti-inflammatory sesquiterpene lactones, Parthenolide and Costunolide, for which extensive synthetic and biological data are available. This comparative approach aims to provide researchers with a comprehensive understanding of the synthetic accessibility and biological potential of this compound in the context of related natural products.

Comparison of Synthetic Routes and Biological Activity

The following table summarizes the key quantitative data for the total synthesis of this compound, Parthenolide, and Costunolide, along with their reported anti-inflammatory activities.

FeatureThis compoundParthenolideCostunolide
Starting Material Methyl 2-furoate(-)-α-SantoninCommercially available materials
Number of Steps 9~10-15 (representative syntheses)~8-12 (representative syntheses)
Overall Yield 4.8%[1]Varies by route (e.g., ~5-10%)Varies by route (e.g., ~10-20%)
Key Synthetic Strategy Asymmetric cyclopropanation and diastereoselective nucleophile additions[1]Macrocyclization, various strategiesRing-closing metathesis, various strategies
Anti-inflammatory Activity (IC50) 4.87 ± 1.1 μM (inhibition of NO production in RAW 264.7 macrophages)~1-5 μM (inhibition of NF-κB)[2]~5-10 μM (inhibition of iNOS and COX-2)

Experimental Protocols

Total Synthesis of (+)-Arteludovicinolide A (Kreuzer et al., 2013)

The first and thus far only reported total synthesis of this compound was achieved by Kreuzer and colleagues.[1] The synthesis commences from the renewable resource methyl 2-furoate and proceeds through a 9-step sequence.[1] Key transformations include an asymmetric cyclopropanation and two diastereoselective nucleophile additions, culminating in a donor-acceptor-cyclopropane-lactonization cascade.[1]

A detailed, step-by-step experimental protocol as provided in the supporting information of the original publication is essential for independent verification. Researchers should refer to the supplementary materials of Organic Letters, 2013, 15 (14), pp 3642–3645 for the complete methodology.

Biological Evaluation of Anti-Inflammatory Activity

The anti-inflammatory activity of the synthesized this compound enantiomers was assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages. At non-cytotoxic concentrations (≤10 μM), (+)-Arteludovicinolide A demonstrated a 15-fold higher anti-inflammatory activity than previously reported for the natural product isolate.[1]

For a detailed protocol of the biological assay, including cell culture conditions, LPS stimulation, and NO quantification, researchers are directed to the experimental section of the primary publication by Kreuzer et al.

Visualizations

Synthetic Pathway of (+)-Arteludovicinolide A

Arteludovicinolide_A_Synthesis cluster_start Starting Material cluster_key_intermediates Key Intermediates cluster_final_product Final Product Methyl_2_furoate Methyl 2-furoate Cyclopropane_lactone Cyclopropane lactone Methyl_2_furoate->Cyclopropane_lactone Asymmetric cyclopropanation Vinyl_lithium_adduct Vinyl lithium adduct Cyclopropane_lactone->Vinyl_lithium_adduct Diastereoselective addition Arteludovicinolide_A (+)-Arteludovicinolide A Vinyl_lithium_adduct->Arteludovicinolide_A Lactonization cascade

Caption: Synthetic overview of (+)-Arteludovicinolide A.

Experimental Workflow for Biological Evaluation

Biological_Evaluation_Workflow Cell_Culture Culture RAW 264.7 macrophages Stimulation Stimulate with LPS in the presence/absence of test compound Cell_Culture->Stimulation Incubation Incubate for 24 hours Stimulation->Incubation NO_Measurement Measure Nitric Oxide production in supernatant Incubation->NO_Measurement Data_Analysis Calculate IC50 values NO_Measurement->Data_Analysis

Caption: Workflow for assessing anti-inflammatory activity.

Comparative Analysis of Sesquiterpene Lactones

Comparative_Analysis Arteludovicinolide_A This compound (9 steps, 4.8% yield) Parthenolide Parthenolide (~10-15 steps, ~5-10% yield) Costunolide Costunolide (~8-12 steps, ~10-20% yield) Comparison Comparative Metrics Comparison->Arteludovicinolide_A Fewer Steps Comparison->Parthenolide Well-established biological profile Comparison->Costunolide Higher Yields

Caption: Logical comparison of synthetic accessibility.

References

Benchmarking Arteludovicinolide A: A Comparative Analysis Against Standard Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the potential anti-inflammatory agent Arteludovicinolide A against established nonsteroidal anti-inflammatory drugs (NSAIDs), Ibuprofen and Celecoxib. This document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of anti-inflammatory therapeutics.

Introduction

This compound is a naturally occurring sesquiterpene lactone that has garnered interest for its potential therapeutic properties. While direct and extensive research on its anti-inflammatory activity is still emerging, this guide offers a comparative benchmark based on the known mechanisms of structurally related compounds and contrasts them with the well-understood actions of common NSAIDs. Standard anti-inflammatory drugs are broadly categorized into non-selective COX inhibitors, like Ibuprofen, and selective COX-2 inhibitors, such as Celecoxib.[1][2] This comparison aims to highlight the potential advantages and distinct mechanistic pathways of this compound, providing a framework for future research and development.

Mechanism of Action: A Comparative Overview

Standard NSAIDs primarily exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.[1][3] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions such as protecting the gastric mucosa, and COX-2, which is induced during inflammation.[3]

  • Ibuprofen , a non-selective COX inhibitor, blocks both COX-1 and COX-2 enzymes. This dual inhibition is effective in reducing inflammation but can also lead to gastrointestinal side effects due to the inhibition of COX-1's protective functions.

  • Celecoxib is a selective COX-2 inhibitor, which primarily targets the inflammation-induced COX-2 enzyme.[2] This selectivity is designed to reduce the risk of gastrointestinal adverse effects associated with COX-1 inhibition.[2]

Based on studies of structurally similar sesquiterpene lactones like parthenolide, it is hypothesized that This compound may exert its anti-inflammatory effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[4] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Inhibition of this pathway represents a distinct and potentially more upstream mechanism of action compared to COX inhibitors.

Signaling Pathway Comparison

The following diagrams illustrate the distinct signaling pathways targeted by standard NSAIDs and the hypothesized target of this compound.

Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Phospholipase_A2 Phospholipase A2 Inflammatory_Stimuli->Phospholipase_A2 Arachidonic_Acid Arachidonic Acid Phospholipase_A2->Arachidonic_Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_Homeostatic Prostaglandins (Homeostatic) COX1->Prostaglandins_Homeostatic Prostaglandins_Inflammatory Prostaglandins (Inflammatory) COX2->Prostaglandins_Inflammatory Ibuprofen Ibuprofen (Non-selective) Ibuprofen->COX1 Ibuprofen->COX2 Celecoxib Celecoxib (Selective) Celecoxib->COX2

Fig. 1: Mechanism of Action of Standard NSAIDs.

cluster_cytoplasm Cytoplasm Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB_inactive NF-κB (p50/p65) (Inactive) NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces Arteludovicinolide_A This compound (Hypothesized) Arteludovicinolide_A->IKK Inhibits

Fig. 2: Hypothesized Mechanism of this compound.

Comparative Efficacy and Safety Profile

The following table summarizes the comparative data on the efficacy and potential safety profiles of this compound (hypothesized) and standard NSAIDs. The data for this compound is extrapolated from studies on related compounds and requires direct experimental validation.

FeatureThis compound (Hypothesized)IbuprofenCelecoxib
Primary Target NF-κB PathwayCOX-1 and COX-2COX-2
Mechanism Inhibition of IKK, preventing IκBα degradation and NF-κB activationReversible, competitive inhibition of COX enzymesSelective, reversible inhibition of the COX-2 enzyme
Effect on Prostaglandin Synthesis Indirectly reduces expression of COX-2Directly inhibitsDirectly inhibits
Effect on Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Directly suppresses gene expressionIndirectly reduces via prostaglandin modulationIndirectly reduces via prostaglandin modulation
Potential Gastrointestinal Side Effects Low (Does not directly target COX-1)High (Inhibition of protective COX-1)Low (Spares COX-1)
Potential Cardiovascular Risks To be determinedModerateHigher than non-selective NSAIDs (due to unopposed COX-1 activity)

Experimental Protocols

To validate the hypothesized anti-inflammatory effects of this compound and provide a direct comparison with standard drugs, the following key experiments are proposed:

In Vitro Anti-inflammatory Activity Assessment
  • Objective: To determine the inhibitory effect of this compound on the production of pro-inflammatory mediators in vitro.

  • Cell Line: RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs).

  • Methodology:

    • Cells are pre-treated with varying concentrations of this compound, Ibuprofen, or Celecoxib for 1 hour.

    • Inflammation is induced by stimulation with lipopolysaccharide (LPS) (1 µg/mL).

    • After 24 hours of incubation, the cell culture supernatant is collected.

    • Nitric oxide (NO) production is measured using the Griess reagent.

    • Pro-inflammatory cytokine levels (TNF-α, IL-6, IL-1β) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

    • Prostaglandin E2 (PGE2) levels are measured by ELISA to assess effects on the COX pathway.

  • Data Analysis: IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) for each compound will be calculated and compared.

NF-κB Activation Assay
  • Objective: To investigate the effect of this compound on the NF-κB signaling pathway.

  • Methodology:

    • Cells (e.g., HEK293T cells transfected with an NF-κB luciferase reporter construct) are pre-treated with the test compounds.

    • NF-κB activation is induced with TNF-α (10 ng/mL).

    • Luciferase activity is measured as an indicator of NF-κB transcriptional activity.

    • Western blot analysis can be used to assess the phosphorylation and degradation of IκBα and the nuclear translocation of the p65 subunit of NF-κB.

COX Inhibition Assay
  • Objective: To determine the direct inhibitory effect of this compound on COX-1 and COX-2 enzymes.

  • Methodology: A commercially available COX inhibitor screening assay kit will be used. This assay measures the peroxidase activity of COX-1 and COX-2. The ability of this compound to inhibit these enzymes will be compared to Ibuprofen and Celecoxib.

Experimental Workflow

The following diagram outlines the proposed experimental workflow for a comprehensive comparison.

Start Start: Compound Preparation (this compound, Ibuprofen, Celecoxib) In_Vitro_Assays In Vitro Anti-inflammatory Assays (RAW 264.7 cells + LPS) Start->In_Vitro_Assays NFkB_Assay NF-κB Activation Assay (Luciferase Reporter) Start->NFkB_Assay COX_Assay COX Inhibition Assay (COX-1 & COX-2) Start->COX_Assay Measure_Mediators Measure Inflammatory Mediators (NO, TNF-α, IL-6, PGE2) In_Vitro_Assays->Measure_Mediators Data_Analysis Data Analysis & Comparison (IC50 values, etc.) Measure_Mediators->Data_Analysis Western_Blot Western Blot Analysis (p-IκBα, p65) NFkB_Assay->Western_Blot Western_Blot->Data_Analysis COX_Assay->Data_Analysis Conclusion Conclusion & Future Directions Data_Analysis->Conclusion

Fig. 3: Proposed Experimental Workflow for Comparative Analysis.

Conclusion and Future Directions

This compound presents a promising avenue for the development of novel anti-inflammatory agents with a potentially distinct mechanism of action from traditional NSAIDs. The hypothesized inhibition of the NF-κB pathway could offer a broader anti-inflammatory effect by targeting the expression of multiple pro-inflammatory genes. Furthermore, by not directly inhibiting COX-1, this compound may possess a more favorable gastrointestinal safety profile.

The experimental protocols outlined in this guide provide a clear roadmap for the direct, quantitative comparison of this compound with standard-of-care drugs. Future in vivo studies in animal models of inflammation will be crucial to validate these in vitro findings and to assess the overall efficacy and safety of this compound. Further investigation into the specific molecular interactions between this compound and the components of the NF-κB pathway will also be essential to fully elucidate its mechanism of action.

References

Safety Operating Guide

Safe Disposal of Arteludovicinolide A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Arteludovicinolide A, a sesquiterpene lactone. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of the sesquiterpene lactone class of molecules, which often exhibit cytotoxic properties.[1][2][3] It is imperative that a comprehensive, site-specific risk assessment be conducted by qualified personnel before handling this compound.

Hazard Identification and Risk Assessment

This compound belongs to the sesquiterpene lactone chemical class.[4] Compounds in this class are known for a range of biological activities and potential health hazards.

Potential Hazards:

  • Cytotoxicity: Many sesquiterpene lactones exhibit cytotoxic effects, meaning they can be toxic to living cells.[1][2][3][5][6] This is a primary concern for researchers handling the compound.

  • Skin Sensitization: Sesquiterpene lactones are known to be skin sensitizers and can cause contact dermatitis.[1]

  • Genotoxicity: Some studies have raised concerns about the genotoxic potential of certain sesquiterpene lactones.[1]

  • Lack of Specific Data: The absence of a dedicated Safety Data Sheet (SDS) for this compound means that specific toxicological data, such as the median lethal dose (LD50), are not available.[7] Therefore, it should be handled with the precautions appropriate for a potentially hazardous substance.

Hazard Category Associated Risk Primary Route of Exposure Recommended Precautions
Cytotoxicity Toxic to cellsInhalation, Ingestion, Skin/Eye ContactUse of a certified chemical fume hood, appropriate personal protective equipment (PPE).
Skin Sensitization Allergic contact dermatitisSkin ContactWear nitrile gloves (double-gloving recommended), lab coat, and safety glasses.
Eye Irritation Potential for serious eye damageEye ContactWear safety glasses or goggles.
Respiratory Irritation May cause respiratory tract irritation if inhaled as a dust or aerosol.InhalationHandle in a well-ventilated area, preferably a chemical fume hood.

Personal Protective Equipment (PPE)

Given the potential hazards, the following PPE is mandatory when handling this compound:

  • Hand Protection: Chemical-resistant nitrile gloves. Double-gloving is recommended.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Body Protection: A fully buttoned laboratory coat.

  • Respiratory Protection: For handling powders outside of a certified chemical fume hood, a NIOSH-approved respirator with a particulate filter is recommended.

Spill Management

In the event of a spill, immediate action is crucial to prevent exposure and contamination.

Spill Response Protocol:

  • Evacuate and Secure: Immediately evacuate the affected area and restrict access.

  • Alert Personnel: Inform colleagues and the laboratory supervisor.

  • Don Appropriate PPE: Before cleaning, ensure you are wearing the correct PPE.

  • Contain the Spill: For liquid spills, use absorbent pads. For solid spills, gently cover with a damp paper towel to avoid raising dust.

  • Clean the Area: Use a suitable decontaminating solution (e.g., a freshly prepared 10% bleach solution followed by a 70% ethanol rinse) to wipe the spill area.

  • Collect Waste: All materials used for cleanup, including contaminated PPE, must be collected in a designated, sealed container for cytotoxic waste.

  • Ventilate: Ensure the area is well-ventilated after cleanup.

Disposal Procedures

Proper disposal is critical to ensure the safety of personnel and the environment. This compound waste should be treated as cytotoxic waste and must be segregated from general laboratory waste.

Disposal Workflow:

cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Temporary Storage cluster_3 Final Disposal A This compound Waste (Solid, Liquid, Contaminated PPE) B Segregate as Cytotoxic Waste A->B Immediate Action C Collect in Designated, Labeled, Leak-Proof Container B->C D Store in a Secure, Designated Area C->D E Arrange for Professional Disposal Service D->E F Incineration or Chemical Neutralization E->F

Caption: Disposal workflow for this compound waste.

Step-by-Step Disposal Guide:

  • Segregation: At the point of generation, all waste contaminated with this compound (e.g., unused compound, contaminated labware, PPE) must be segregated into a clearly labeled, leak-proof container designated for cytotoxic waste.

  • Labeling: The container must be labeled with the universal biohazard symbol and the words "Cytotoxic Waste" or "Chemotherapy Waste".

  • Storage: Store the sealed waste container in a secure, designated area away from general laboratory traffic until it is collected for disposal.

  • Professional Disposal: Arrange for the collection and disposal of the cytotoxic waste by a licensed and certified hazardous waste disposal company. The primary recommended method of disposal for cytotoxic waste is high-temperature incineration.

Experimental Protocol: Chemical Neutralization (for consideration)

While incineration is the preferred method of disposal, chemical neutralization can be an alternative for liquid waste streams. The following protocol is based on the known reactivity of the lactone ring in other sesquiterpene lactones and has not been validated for this compound . It should be tested on a small scale in a controlled environment before implementation.

Objective: To hydrolyze the lactone ring of this compound, potentially reducing its biological activity.

Materials:

  • This compound waste solution

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • pH indicator strips or a calibrated pH meter

  • Stir plate and stir bar

  • Appropriate PPE

Procedure:

  • Preparation: In a certified chemical fume hood, place the container with the this compound waste solution on a stir plate.

  • Basification: While stirring, slowly add 1 M NaOH solution to the waste. Monitor the pH continuously. Continue adding NaOH until the pH is stable at >12.

  • Reaction Time: Allow the solution to stir at room temperature for at least 24 hours to ensure complete hydrolysis of the lactone ring.

  • Neutralization: After the reaction period, slowly add 1 M HCl to neutralize the solution to a pH between 6 and 8.

  • Disposal: Dispose of the neutralized solution in accordance with local regulations for chemical waste.

Disclaimer: This protocol is provided for informational purposes only and must be validated for efficacy and safety before use. The degradation products may also have residual hazards that need to be assessed.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Arteludovicinolide A
Reactant of Route 2
Arteludovicinolide A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.